2-Bromocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(2-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDOOAFLCMRFX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035323 | |
| Record name | 2-Bromo-trans-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-56-1, 20595-39-5, 7345-79-1 | |
| Record name | o-Bromocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7499-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-trans-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound of significant interest in chemical synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide array of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in the fields of chemical research and drug development.
Chemical Properties and Structure
This compound is a crystalline solid, typically appearing as a white to yellow powder. The presence of the bromine atom and the carboxylic acid functional group, combined with the conjugated system of the phenyl ring and the acrylic acid moiety, dictates its chemical behavior and physical properties.
The IUPAC name for the most common isomer is (E)-3-(2-bromophenyl)prop-2-enoic acid, indicating a trans configuration of the substituents around the carbon-carbon double bond. This stereochemistry is a key feature influencing its molecular packing in the solid state and its reactivity in various chemical transformations.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇BrO₂ | [1][2][3] |
| Molecular Weight | 227.05 g/mol | [4] |
| Melting Point | 215-218 °C | [3] |
| Boiling Point | Not readily available | |
| Appearance | White to yellow solid | [5] |
| pKa | ~3.88 (estimated based on cinnamic acid) | [6] |
| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | [5] |
| CAS Number | 7345-79-1 (for the trans-isomer) | [7] |
Molecular Structure
The structure of this compound features a phenyl ring substituted with a bromine atom at the ortho position relative to a propenoic acid group. The double bond in the propenoic acid side chain is typically in the trans or E configuration, which is the more stable isomer.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound via Heck Reaction
The Heck reaction provides a reliable method for the synthesis of this compound from 2-bromoiodobenzene and acrylic acid.[8][9]
Materials:
-
2-Bromoiodobenzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
3 M Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoiodobenzene (1.0 eq) in acetonitrile.
-
To the stirred solution, add acrylic acid (1.5 eq), triethylamine (2.0 eq), and palladium(II) acetate (0.02 eq).
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 3 M HCl to precipitate the crude product.
-
Collect the solid by suction filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by suction filtration, washing them with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Analysis by ¹H NMR Spectroscopy
Procedure:
-
Prepare a sample by dissolving a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
The spectrum should show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the carboxylic acid proton. The coupling constants between the vinyl protons can confirm the trans stereochemistry.
Reactivity and Synthetic Applications
This compound is a valuable substrate in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond can be functionalized.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound can readily participate in cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of substituted cinnamic acid derivatives.
Mandatory Visualizations
Synthesis of this compound via the Heck Reaction
Caption: Workflow for the synthesis of this compound via the Heck reaction.
Application of this compound in Cross-Coupling Reactions
Caption: Utility of this compound in Suzuki and Sonogashira cross-coupling reactions.
References
- 1. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]
- 2. (E)-3-(2-Bromophenyl)propenoic acid [webbook.nist.gov]
- 3. (E)-3-(2-bromophenyl)prop-2-enoic acid [stenutz.eu]
- 4. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | 7345-79-1 [chemicalbook.com]
- 8. odinity.com [odinity.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-Bromocinnamic Acid from 2-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-bromocinnamic acid from 2-bromobenzaldehyde. This valuable intermediate finds applications in the synthesis of various pharmaceuticals and functional materials.[1] The guide details the most common and effective methods, including the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction, with a focus on experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound is a substituted cinnamic acid derivative characterized by a bromine atom at the ortho position of the phenyl ring. This substitution pattern imparts unique reactivity, making it a crucial building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. The selection of an appropriate synthetic methodology is critical and depends on factors such as desired yield, stereoselectivity, available reagents, and reaction conditions. This guide aims to provide the necessary technical details to enable researchers to make informed decisions for the synthesis of this important compound.
Synthetic Methodologies
Three primary condensation reactions are widely employed for the synthesis of cinnamic acid derivatives from aromatic aldehydes: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. The electron-withdrawing nature of the bromine atom in 2-bromobenzaldehyde generally leads to an increased reactivity of the carbonyl carbon towards nucleophilic attack, which can influence reaction rates and yields in these transformations.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][2] The reaction typically requires high temperatures and prolonged reaction times to proceed to completion.[3] Triethylamine can also be employed as the base.[4]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Perkin reaction with a substituted benzaldehyde is as follows:
-
A mixture of 2-bromobenzaldehyde, acetic anhydride, and anhydrous potassium acetate are heated at reflux (typically 180°C) for several hours (e.g., 5-8 hours).[5]
-
After cooling, the reaction mixture is poured into water and steam distilled to remove any unreacted aldehyde.
-
The resulting solution is then acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromobenzaldehyde | Acetic Anhydride | Potassium Acetate | 180 | 5-8 | Moderate to Good |
| 2-Bromobenzaldehyde | Acetic Anhydride | Triethylamine | Reflux | 5 | Moderate to Good |
Note: Specific yields for the Perkin reaction of 2-bromobenzaldehyde are not consistently reported in the literature and may require optimization.
Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. The Doebner modification is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[6][7] The reaction is typically catalyzed by a weak base, such as pyridine, often with the addition of a catalytic amount of a stronger base like piperidine.[8][9] The reaction proceeds through an intermediate that undergoes spontaneous decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid.[7]
Reaction Scheme:
Caption: Perkin Reaction Mechanism for this compound Synthesis.
Caption: Experimental Workflow for Knoevenagel Condensation.
Conclusion
The synthesis of this compound from 2-bromobenzaldehyde can be effectively achieved through several established organic reactions. The Knoevenagel condensation (Doebner modification) often presents a reliable and high-yielding route under relatively mild conditions. The Perkin reaction is a classic alternative, though it may require higher temperatures. The Wittig reaction offers good stereochemical control but typically involves a two-step process if starting from a commercially available ester-stabilized ylide. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. longdom.org [longdom.org]
- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Analysis of 2-Bromocinnamic Acid
This technical guide provides an in-depth overview of the spectroscopic data for this compound, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this molecule.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded in DMSO-d6 at 400 MHz.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.7 | Singlet | 1H | -COOH |
| 7.908 | Doublet | 1H | Ar-H |
| 7.870 | Doublet | 1H | Ar-H or Vinyl-H |
| 7.716 | Triplet | 1H | Ar-H |
| 7.446 | Triplet | 1H | Ar-H |
| 7.366 | Doublet | 1H | Ar-H or Vinyl-H |
| 6.585 | Doublet | 1H | Vinyl-H |
¹³C NMR Data
While specific peak-by-peak data for the ¹³C NMR spectrum of this compound is available in spectral databases, it is not detailed in the immediate search results.[1][3][4] However, based on the structure, the spectrum is expected to show distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded using techniques such as KBr pellet and ATR.[5] The table below lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3100-2500 | Broad | Carboxylic Acid | O-H Stretch |
| ~1700 | Strong | Carboxylic Acid | C=O Stretch |
| ~1630 | Medium | Alkene | C=C Stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic Ring | C=C Stretch |
| ~3050 | Medium-Weak | Alkene/Aromatic | C-H Stretch |
| ~980 | Strong | trans-Alkene | C-H Bend |
| ~750 | Strong | ortho-disubstituted | C-H Bend |
| ~600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2][5]
| m/z | Relative Intensity (%) | Assignment |
| 228 | 11.8 | [M+2]⁺ |
| 226 | 12.2 | [M]⁺ |
| 182/180 | Low | [M-COOH]⁺ |
| 147 | 100 | [M-Br]⁺ or other fragment |
| 103 | 34.0 | Fragment |
| 102 | 22.3 | Fragment |
| 91 | 33.1 | Fragment |
| 77 | 7.5 | Phenyl Cation |
| 75 | 14.7 | Fragment |
| 51 | 20.3 | Fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Sample Preparation and Acquisition
-
Sample Preparation : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6.[6] For ¹³C NMR, a more concentrated solution (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[6] The sample is placed in a clean, dry NMR tube.
-
Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent.[7]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[7]
-
Acquisition :
-
For ¹H NMR , a standard pulse sequence is used. The number of scans can vary, but often a single scan is sufficient for a sample of this concentration.
-
For ¹³C NMR , a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[8] Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[8]
-
IR Spectrum Acquisition (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[9]
-
Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]
-
Spectrum Measurement : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9] The spectrum is typically an average of several scans to improve the signal-to-noise ratio.
-
Cleaning : After analysis, the salt plates should be cleaned with a dry solvent like acetone and stored in a desiccator to prevent damage from moisture.[10]
Mass Spectrum Acquisition (Electron Ionization)
-
Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized under a high vacuum.[11]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes an electron to be ejected from the molecule, forming a molecular ion (a radical cation).[11][12]
-
Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.[11]
-
Mass Analysis : The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field.[12] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]
-
Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. This compound(7345-79-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(7345-79-1) MS spectrum [chemicalbook.com]
- 3. This compound(7345-79-1) IR2 [m.chemicalbook.com]
- 4. This compound(7345-79-1) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromocinnamic acid, a key intermediate in organic synthesis. The document details its physicochemical properties, experimental protocols for solubility and stability assessment, and its application in synthetic pathways.
Physicochemical Properties of this compound
This compound, with the chemical formula C₉H₇BrO₂, is a halogenated derivative of cinnamic acid.[1] Its properties are influenced by the presence of the bromine atom on the phenyl ring.
| Property | Value | Reference |
| Molecular Weight | 227.05 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 215-220 °C | [2] |
| pKa | 4.41 (Predicted) | [2] |
| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [2] |
| CAS Number | 7499-56-1 | [1] |
| InChIKey | OMHDOOAFLCMRFX-AATRIKPKSA-N | [1] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure and information on related compounds, a qualitative solubility profile can be inferred.
| Solvent | Solubility | Reference |
| Water | Limited to insoluble. The related 4-Bromocinnamic acid has limited solubility in water. | |
| Ethanol | Soluble. 4-Bromocinnamic acid is soluble in ethanol. | |
| Methanol | Soluble. | |
| Dimethyl Sulfoxide (DMSO) | Soluble. Cinnamic acid can be dissolved in DMSO at high concentrations (e.g., up to 29 mg/mL). A similar trend is expected for its bromo-derivative. | [3] |
| Acetone | Soluble. 4-Bromocinnamic acid is soluble in acetone. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution.
-
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter, especially in the context of its use in multi-step syntheses and for the storage of the compound. Forced degradation studies are essential to identify potential degradation products and establish its degradation pathways.[4][5]
Recommended Conditions for Forced Degradation Studies
The following conditions are based on ICH guidelines for forced degradation studies.[4] The extent of degradation should be targeted in the range of 5-20%.[5]
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) for a specified duration. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60 °C) for a specified duration. |
| Oxidation | 3% H₂O₂ at room temperature for a specified duration. |
| Thermal Degradation | The solid drug substance is exposed to dry heat (e.g., 80-100 °C) for a specified duration. |
| Photostability | The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products.
Instrumentation and Materials:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound reference standard
-
Forced degradation samples
Chromatographic Conditions (A starting point for method development):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). A typical gradient could be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan, likely around 270-280 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Method Development:
-
Inject the this compound reference standard to determine its retention time and peak shape.
-
Inject samples from each forced degradation study.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks. The use of a PDA detector is recommended for peak purity analysis.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.
Objective: To determine the decomposition temperature and melting point of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
General TGA Protocol:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
General DSC Protocol:
-
Accurately weigh 2-5 mg of this compound into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]
Synthesis via the Heck Reaction
The Heck reaction is a common method for the synthesis of cinnamic acid derivatives.[7][8]
Reaction Scheme:
Experimental Protocol:
-
To a vial containing o-bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.[9]
-
Heat the mixture at 80-90 °C with stirring for one hour.[9]
-
Cool the reaction to room temperature and then in an ice bath.[9]
-
Isolate the product by suction filtration.[9]
Synthesis of γ-Lactams
A significant application of this compound is in the synthesis of heterocycles like γ-lactams, which are important structural motifs in biologically active compounds.[6][10]
Reaction Scheme:
Mandatory Visualizations
Experimental Workflow for Stability Testing
Logical Relationship in Heck Reaction Mechanism
References
- 1. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7345-79-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Bromocinnamic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 2-Bromocinnamic acid and its derivatives represent a compelling class of compounds with significant potential in medicinal chemistry and materials science. The presence of the bromine atom at the ortho position of the cinnamic acid scaffold imparts unique reactivity, making it a valuable building block in advanced organic synthesis.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs, tailored for researchers, scientists, and professionals in drug development.
Chemical Synthesis and Methodologies
The synthesis of this compound and its derivatives can be achieved through various modern organic chemistry reactions. The selection of a specific method often depends on the desired derivative, available starting materials, and scalability. Key synthetic strategies include palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, as well as classic condensation reactions.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the synthesis of substituted alkenes. In the context of this compound derivatives, it is particularly useful for coupling aryl halides with acrylic acid or its esters.[3][4][5] The ortho-bromine substituent in this compound plays a crucial role in influencing the oxidative addition step in the palladium catalytic cycle, which can lead to improved yields and selectivity.[1][2]
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), acrylic acid or ester (1.5 mmol), palladium(II) acetate (1.0 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene, 2 mol%).
-
Solvent and Base: Add a solvent system, such as a mixture of water and an organic solvent like DMF, and a base (e.g., K2CO3, 2 mmol).[6]
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 80-120 °C) for a designated time (usually 4-24 hours) until the reaction is complete, as monitored by TLC or GC.
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8][9] This reaction is instrumental in synthesizing biaryl derivatives and other complex structures from this compound.
-
Reaction Setup: In a reaction vessel, combine this compound or its ester (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv.).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. This method can be employed for the synthesis of various substituted cinnamic acids.
-
Reactants: In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 2-bromobenzaldehyde) and malonic acid in pyridine.
-
Catalyst: Add a catalytic amount of piperidine.
-
Reaction Conditions: Reflux the mixture for a specified period.
-
Workup and Purification: After cooling, pour the reaction mixture into a solution of dilute hydrochloric acid to precipitate the product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.[10]
Biological Activities and Therapeutic Potential
Derivatives of cinnamic acid are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[11][12][13] The introduction of a bromine atom at the 2-position can modulate these activities, leading to the development of potent therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[11][14][15][16] The anticancer mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Table 1: In Vitro Cytotoxicity (IC50 values in µM) of Selected Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-methyl-2-chlorocinnamide | A-549 (Lung) | 11.38 | [17] |
| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazide | HepG2 (Liver) | 3.36 | [16] |
| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazide | PC-3 (Prostate) | 4.17 | [16] |
| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4-nitrophenyl)acryloyl)acrylohydrazide | A-549 (Lung) | 5.99 | [16] |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [16] |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HepG2 (Liver) | 4.05 | [16] |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | MCF-7 (Breast) | 19.3 | [16] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 (Lung) | 0.04 | [11] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | HeLa (Cervical) | 0.004 | [11] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (59g) | HeLa (Cervical) | 0.033 | [11] |
Antimicrobial Activity
Bromination of the double bond in cinnamic acid derivatives has been shown to enhance their antimicrobial activity, particularly against fungi and Gram-positive bacteria.[18]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Cinnamic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Substituted Cinnamic Acid Hydrazide (28b-d) | Staphylococcus sp. | 1-2 | [19] |
| Substituted Cinnamic Acid Hydrazide (28b-d) | Enterococcus sp. | 1-2 | [19] |
| Cinnamic Acid | Gram-negative and Gram-positive bacteria | >5.0 mM | [20] |
| cis-Cinnamic Acid | MDR M. tuberculosis | 16.9 µM (MBC) | [20] |
| 2-Coumaric Acid | M. tuberculosis H37Rv | 122 µM | [20] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Apoptosis Induction
One of the primary anticancer mechanisms of cinnamic acid derivatives is the induction of apoptosis, or programmed cell death.[17][21][22] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[17]
Caption: Apoptosis induction by this compound derivatives.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer.[23][24][25] Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[13][26]
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival.[27] Dysregulation of this pathway is a hallmark of many cancers. Cinnamic acid derivatives have been shown to modulate MAPK signaling, contributing to their anticancer effects.[28][29][30]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. odinity.com [odinity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [mdpi.com]
- 13. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Acrylic Acid Moiety in 2-Bromocinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Bromocinnamic acid is a versatile bifunctional molecule whose reactivity is dominated by its acrylic acid moiety and the unique positioning of its ortho-bromo substituent. The acrylic acid core, consisting of a carboxylic acid function and a conjugated carbon-carbon double bond, offers multiple sites for chemical modification. Standard transformations such as esterification, amidation, catalytic hydrogenation, and electrophilic addition are readily achievable. More significantly, the ortho-bromo group serves as a synthetic handle for powerful palladium-catalyzed intramolecular cyclization reactions, providing a direct route to valuable heterocyclic scaffolds such as coumarins and γ-lactams. This guide provides a detailed overview of these key reactions, including quantitative data, comprehensive experimental protocols, and visualizations of reaction pathways and workflows, to aid researchers in leveraging the synthetic potential of this important building block.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group in this compound undergoes standard transformations, most notably esterification and amidation. These reactions are fundamental for modifying the molecule's solubility, lipophilicity, and for creating prodrugs or linking it to other pharmacophores.
Esterification and Amidation
Fischer esterification, employing an alcohol in the presence of a strong acid catalyst, is a common method for synthesizing 2-bromocinnamate esters. Similarly, amidation can be achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation using coupling agents or boric acid catalysis is also a viable and increasingly popular strategy.
Table 1: Summary of Carboxylic Acid Derivatization Reactions
| Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH) in excess, cat. H₂SO₄, Reflux, 1-6 h | 85-95% | Equilibrium-driven; removal of water or use of excess alcohol improves yield. |
| Amidation (via Acyl Chloride) | 1. SOCl₂, Reflux 2. Amine (RNH₂), Base (e.g., Et₃N), CH₂Cl₂, 0 °C to RT | 75-90% | Two-step process; suitable for a wide range of amines. |
| Direct Amidation (Catalytic) | Amine (RNH₂), Boric Acid (catalyst), Toluene, Reflux (Dean-Stark), 8-16 h | 60-85% | A greener, one-pot alternative to traditional methods.[1] |
Detailed Experimental Protocol: Fischer Esterification
Protocol: Synthesis of Methyl 2-bromocinnamate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (5.0 g, 22.0 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.6 mL, ~1.1 g, 11.2 mmol) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the oily residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude methyl 2-bromocinnamate can be purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure product as a white solid.
Reactivity of the Alkene Group
The α,β-unsaturated double bond in the acrylic acid moiety is electron-deficient and susceptible to both electrophilic addition and reduction reactions.
Electrophilic Addition and Hydrogenation
The alkene readily undergoes electrophilic addition. A classic example is the addition of bromine (Br₂), which proceeds via a bromonium ion intermediate, resulting in an anti-addition product. Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring, yielding 3-(2-bromophenyl)propanoic acid.
Table 2: Summary of Alkene Functionalization Reactions
| Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |
| Bromination | Pyridinium tribromide, Glacial Acetic Acid, 60 °C, 1 h | 80-95% | Stereospecific anti-addition. Using pyridinium tribromide is safer than liquid bromine. |
| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C, Solvent (e.g., EtOH, EtOAc), RT, 2-12 h | >95% | Highly efficient and selective for the C=C bond. |
| Transfer Hydrogenation | Formic acid/Triethylamine, Rhodium catalyst, 65-85 °C, 4 h | 45-99% | Avoids the need for pressurized H₂ gas; yield is highly dependent on catalyst and conditions.[1][2] |
Detailed Experimental Protocol: Bromine Addition
Protocol: Synthesis of 2,3-Dibromo-3-(2-bromophenyl)propanoic Acid
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.27 g, 10.0 mmol) and glacial acetic acid (8 mL).
-
Reagent Addition: Add pyridinium tribromide (3.20 g, 10.0 mmol) to the flask.
-
Reflux: Heat the mixture in a water bath at 60 °C with stirring for 1 hour. Monitor the reaction for a color change from reddish-orange to pale yellow, indicating consumption of the bromine.
-
Precipitation: Cool the reaction mixture to room temperature, then cool further in an ice bath for 15 minutes. Add cold water (20 mL) to precipitate the product completely.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with several portions of cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixed solvent system. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat until clear, then allow to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a desiccator to obtain the final product.
Unique Cyclization via Intramolecular Heck Reaction
The most significant aspect of this compound's reactivity stems from the juxtaposition of the acrylic acid moiety and the ortho-bromo substituent. This arrangement makes its derivatives ideal precursors for palladium-catalyzed intramolecular Heck reactions, a powerful method for constructing heterocyclic rings.[2][3][4][5] By first converting the carboxylic acid to an amide, subsequent intramolecular C-C bond formation between the aryl bromide and the alkene can lead to the synthesis of γ-lactams, an important structural motif in many biologically active compounds.[6]
Table 3: Summary of Intramolecular Heck Cyclization Conditions
| Substrate Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product |
| 2-Bromocinnamide | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 100-120 | 70-90% | γ-Lactam |
| N-Allyl-2-bromoaniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 100 | 85-95% | Indoline |
| 2-Bromophenyl allyl ether | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 80 | 75-90% | Dihydrofuran |
Detailed Experimental Protocol: Intramolecular Heck Reaction
Protocol: Synthesis of a γ-Lactam from N-allyl-2-bromobenzamide (A derivative of this compound)
Note: This protocol is representative for the cyclization of an amide derived from 2-bromo-benzoic acid, illustrating the principle applicable to 2-bromocinnamide derivatives.
-
Precursor Synthesis: First, synthesize the N-allyl-2-bromobenzamide by reacting 2-bromobenzoyl chloride with allylamine in the presence of a base like triethylamine.
-
Reaction Setup: To an oven-dried Schlenk flask, add N-allyl-2-bromobenzamide (1.20 g, 5.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and triphenylphosphine (131 mg, 0.50 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) and potassium carbonate (1.38 g, 10.0 mmol) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired γ-lactam.
Applications in Drug Discovery and Materials Science
The diverse reactivity of this compound makes it a valuable scaffold in medicinal chemistry and materials science.
-
Drug Development: Cinnamic acid derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[7][8][9][10][11][12] The ability to easily generate esters and amides allows for the creation of large libraries of compounds for screening. Furthermore, the intramolecular Heck reaction provides access to rigid heterocyclic structures like lactams, which are privileged scaffolds in many approved drugs. These derivatives can act as inhibitors in various signaling pathways, for example, by targeting protein kinases involved in cell proliferation.[11][13]
-
Materials Science: The acrylic acid moiety can be incorporated into polymer backbones. The presence of the bromine atom can enhance properties such as thermal stability and flame retardancy in the resulting materials.[6]
General Experimental Workflow
The synthesis and purification of derivatives from this compound typically follow a standardized laboratory workflow, ensuring the efficient isolation of the target compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. This compound | 7499-56-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
Methodological & Application
Application Notes and Protocols: Heck Reaction Protocol for the Synthesis of Substituted Stilbenes Using 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted olefins.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] Cinnamic acids and their derivatives are important intermediates in the pharmaceutical and fine chemical industries, exhibiting a range of biological activities such as anticancer, antioxidant, and anti-inflammatory properties.[2] This document provides a detailed protocol for the Heck reaction using 2-bromocinnamic acid as an aryl halide substrate, offering a versatile route to the synthesis of substituted stilbene derivatives.
General Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[2][4]
-
Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond.[2][4][5]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the new C=C double bond in the product and a palladium-hydride species.[4][5] This step is crucial for determining the stereoselectivity of the reaction.[6]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][7]
Experimental Protocol
This protocol describes a general procedure for the Heck reaction between this compound and a generic alkene (e.g., styrene). Researchers should optimize the reaction conditions for their specific alkene substrate.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or MeCN) to the flask, followed by the base (e.g., triethylamine, 2-3 equivalents). Stir the mixture until the catalyst and ligand are fully dissolved.
-
Reactant Addition: Add this compound (1 equivalent) and the alkene (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted stilbene derivative.
Data Presentation
The following tables summarize typical reaction parameters and potential outcomes for a Heck reaction. These are representative examples, and actual results will vary depending on the specific substrates and conditions used.
Table 1: Representative Heck Reaction Conditions
| Parameter | Condition | Notes |
| Aryl Halide | This compound | --- |
| Alkene | Styrene | Can be substituted with other alkenes. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Other common catalysts include PdCl₂ and Tetrakis(triphenylphosphine)palladium(0).[1] |
| Ligand | PPh₃ (4 mol%) | Other phosphine ligands like BINAP can also be used.[1] |
| Base | Triethylamine (2.5 eq.) | Inorganic bases like K₂CO₃ or NaOAc are also common.[1][8] |
| Solvent | Anhydrous DMF | NMP and acetonitrile are also frequently used solvents.[8] |
| Temperature | 100 °C | Reaction temperatures can range from 50-180 °C.[8] |
| Reaction Time | 12 hours | Varies depending on substrate reactivity. |
Table 2: Hypothetical Yields for Heck Reaction with Various Alkenes
| Alkene Substrate | Product | Hypothetical Yield (%) |
| Styrene | (E)-2-(2-Styryl)cinnamic acid | 85 |
| Ethyl acrylate | (E)-2-(3-Ethoxy-3-oxoprop-1-en-1-yl)cinnamic acid | 78 |
| 1-Octene | (E)-2-(Oct-1-en-1-yl)cinnamic acid | 72 |
Visualizations
The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. scispace.com [scispace.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its typically mild reaction conditions and broad functional group tolerance.[1][2] This document provides detailed application notes and a protocol for the Sonogashira coupling of 2-Bromocinnamic acid, a vinyl bromide substrate bearing a carboxylic acid moiety. A key challenge in coupling reactions involving substrates with acidic protons, such as carboxylic acids, is the potential for side reactions with the basic conditions typically employed. However, specific conditions, particularly copper-free protocols, have been developed that exhibit excellent tolerance for carboxylic acid groups, obviating the need for protection/deprotection steps.[3]
Core Concepts and Reaction Parameters
The Sonogashira reaction is typically catalyzed by a palladium(0) complex and, in its classic form, utilizes a copper(I) co-catalyst.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (in the copper-co-catalyzed version) or direct reaction with the deprotonated alkyne (in the copper-free version), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4]
For substrates like this compound, a copper-free Sonogashira protocol is highly recommended. The absence of copper minimizes the risk of alkyne homocoupling (Glaser coupling) and can improve the functional group tolerance, particularly for sensitive substrates.[1][6]
Key Parameters for Optimization:
-
Catalyst System: A palladium source, often a Pd(II) precatalyst that is reduced in situ to Pd(0), is essential. Common choices include PdCl₂(PPh₃)₂ and Pd(OAc)₂. The choice and loading of the phosphine ligand can also be critical.
-
Base: An amine base is required to deprotonate the terminal alkyne. For substrates with a carboxylic acid, a non-nucleophilic amine base like piperidine or a hindered amine is preferable to prevent unwanted side reactions. Inorganic bases such as carbonates can also be employed in some systems.[4]
-
Solvent: A variety of organic solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include THF, DMF, and acetonitrile.
-
Temperature and Reaction Time: Vinyl bromides are generally more reactive than aryl bromides, often allowing for milder reaction conditions.[4] Reactions can often be conducted at room temperature or with gentle heating. Reaction times are typically monitored by techniques such as TLC or LC-MS.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical quantitative data for the copper-free Sonogashira coupling of haloaryl carboxylic acids, which serves as a strong model for the reaction of this compound.[3]
| Parameter | Value/Range | Notes |
| Substrate | Haloaryl Carboxylic Acid | This compound is a vinyl bromide with a carboxylic acid. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is typically used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common and effective catalyst for this transformation. |
| Base | Piperidine (10 equivalents) | A large excess of the amine base is used to deprotonate the alkyne and neutralize the generated HBr. |
| Solvent | DMF or THF | Solvents that can solubilize the reactants and catalyst are chosen. |
| Temperature | Room Temperature to 85 °C | Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 20 minutes - 24 hours | Reaction progress should be monitored. |
| Yield | Good to Excellent (typically >80%) | High yields are often achievable under optimized conditions. |
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is a representative procedure adapted from established methods for the copper-free Sonogashira coupling of substrates containing carboxylic acids.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Piperidine
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Catalyst and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.2 eq.) and PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of ~0.1 M) followed by piperidine (10 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 85 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically within 20 minutes to a few hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from 2-Bromocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of heterocycles, specifically focusing on the utility of 2-bromocinnamic acid derivatives as versatile starting materials. The methodologies outlined herein are pivotal for the construction of quinolone and coumarin scaffolds, which are of significant interest in medicinal chemistry and drug development.
Synthesis of 4-Arylquinolin-2(1H)-ones via a Domino Heck/Cyclization Reaction
The synthesis of quinolin-2(1H)-ones, a core structure in many pharmaceuticals, can be efficiently achieved through a palladium-catalyzed domino Heck/cyclization reaction. This approach utilizes a derivative of 2-aminocinnamic acid, which can be conceptually derived from this compound, to construct the heterocyclic core in a one-pot procedure. The following protocol is adapted from the work of Cacchi and coworkers for the synthesis of 4-arylquinolin-2(1H)-ones.[1]
Reaction Scheme:
Caption: General scheme for the palladium-catalyzed synthesis of 4-arylquinolin-2(1H)-ones.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 4-arylquinolin-2(1H)-one derivatives.
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | Iodobenzene | 4-Phenylquinolin-2(1H)-one | 80 |
| 2 | 4-Iodoanisole | 4-(4-Methoxyphenyl)quinolin-2(1H)-one | 75 |
| 3 | 4-Iodotoluene | 4-(4-Methylphenyl)quinolin-2(1H)-one | 78 |
| 4 | 1-Iodo-4-nitrobenzene | 4-(4-Nitrophenyl)quinolin-2(1H)-one | 65 |
| 5 | 1-Iodo-4-chlorobenzene | 4-(4-Chlorophenyl)quinolin-2(1H)-one | 72 |
Experimental Protocol
Materials:
-
Methyl β-(2-acetamidophenyl)acrylate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl β-(2-acetamidophenyl)acrylate (1.0 mmol), the corresponding aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium acetate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-arylquinolin-2(1H)-one.
Logical Workflow for Quinolone Synthesis
Caption: Experimental workflow for the synthesis of 4-arylquinolin-2(1H)-ones.
Proposed Synthesis of Coumarins via Intramolecular Heck Reaction
While the direct palladium-catalyzed intramolecular cyclization of this compound to coumarin is not extensively documented, a plausible and highly valuable synthetic route can be proposed based on the well-established intramolecular Heck reaction. This hypothetical protocol serves as a guide for researchers to explore this transformation.
Proposed Reaction Scheme:
Caption: Proposed palladium-catalyzed intramolecular Heck reaction for the synthesis of coumarin from this compound.
Key Considerations and Proposed Reaction Parameters
The success of this intramolecular Heck reaction will likely depend on the careful optimization of several parameters. The following table provides a starting point for this optimization.
| Parameter | Proposed Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective Pd(0) or Pd(II) precursors for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | A base is required to neutralize the HBr formed during the catalytic cycle. |
| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically effective for Heck reactions. |
| Temperature | 80 - 140 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Additive | Phase-transfer catalyst (e.g., TBAB) | May be beneficial if solubility is an issue. |
Proposed Experimental Protocol
Materials:
-
This compound or its methyl/ethyl ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (or its ester) (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.
-
To the filtrate, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coumarin product.
Proposed Catalytic Cycle for Intramolecular Heck Reaction
Caption: Proposed catalytic cycle for the intramolecular Heck synthesis of coumarin.
These protocols and application notes provide a solid foundation for the synthesis of important heterocyclic scaffolds using palladium catalysis and this compound derivatives. The successful application of these methods will contribute to the advancement of organic synthesis and drug discovery programs.
References
The Versatility of 2-Bromocinnamic Acid in the Synthesis of Pharmaceutical Intermediates
For Immediate Release
[City, State] – [Date] – 2-Bromocinnamic acid is emerging as a critical building block in the synthesis of a wide array of pharmaceutical intermediates, offering a versatile scaffold for the construction of complex heterocyclic structures. Its unique chemical properties, particularly the presence of a bromine atom ortho to the acrylic acid moiety, make it an ideal precursor for various palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. These reactions, including the Heck and Sonogashira couplings, pave the way for the efficient synthesis of benzofurans and quinolinones, key components in numerous therapeutic agents.
This application note provides detailed protocols for the synthesis of two important pharmaceutical intermediates—benzofuran-2-carboxylic acid and 3-phenyl-3,4-dihydro-1H-quinolin-2-one—utilizing this compound as the starting material. These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies and quantitative data to facilitate their adoption in the laboratory.
Synthesis of Benzofuran-2-carboxylic Acid Intermediate
Benzofuran derivatives are prevalent in a variety of biologically active compounds. The synthesis of benzofuran-2-carboxylic acid from this compound can be achieved through a tandem Sonogashira coupling and cyclization reaction. This two-step, one-pot procedure provides an efficient route to this valuable intermediate.
Experimental Protocol: Sonogashira Coupling and Cyclization
A mixture of this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) is reacted in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., triethylamine). The reaction is typically heated to facilitate both the coupling and the subsequent intramolecular cyclization.
| Reactant/Reagent | Exemplary Molar Ratio | Typical Conditions | Yield (%) |
| This compound | 1.0 | DMF, Et₃N, 80-100 °C | 75-90 |
| Terminal Alkyne | 1.2 | ||
| Pd(PPh₃)₄ | 0.02-0.05 | ||
| CuI | 0.05-0.10 |
Note: Yields are dependent on the specific terminal alkyne and reaction conditions used.
Figure 1: Synthesis of Benzofuran Intermediate.
Synthesis of 3-Phenyl-3,4-dihydro-1H-quinolin-2-one Intermediate
Quinolinone scaffolds are integral to a range of pharmaceuticals, including anticoagulants and anticancer agents. The synthesis of 3-phenyl-3,4-dihydro-1H-quinolin-2-one from this compound can be accomplished via a Heck reaction followed by an amination and intramolecular cyclization cascade.
Experimental Protocol: Heck Reaction and Cyclization Cascade
Initially, this compound is coupled with styrene using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a base to form a stilbene derivative. This intermediate is then subjected to an amination reaction, followed by an acid-catalyzed intramolecular cyclization to yield the desired quinolinone.
| Reactant/Reagent | Exemplary Molar Ratio | Typical Conditions | Yield (%) |
| This compound | 1.0 | Heck: Toluene, Base, 100 °C | 60-80 (overall) |
| Styrene | 1.1 | ||
| Pd(OAc)₂ | 0.01-0.03 | ||
| Phosphine Ligand | 0.02-0.06 | ||
| Amine | 1.5 | Amination/Cyclization: Acid catalyst, High Temp. |
Note: Yields are variable and depend on the specific reaction conditions and reagents.
Figure 2: Synthesis of Quinolinone Intermediate.
Logical Workflow for Synthesis and Analysis
The general workflow for utilizing this compound in the synthesis of pharmaceutical intermediates involves a series of logical steps, from initial reaction design to final product analysis.
Figure 3: General Experimental Workflow.
The strategic use of this compound in these synthetic routes highlights its importance in modern medicinal chemistry. The ability to readily form carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods, followed by efficient cyclization, provides a powerful platform for the discovery and development of new pharmaceutical agents. The protocols outlined here serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile intermediate.
Application Notes and Protocols for 2-Bromocinnamic Acid as a Precursor for Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1] 2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, serves as a versatile precursor for the synthesis of various heterocyclic compounds, particularly chalcones and pyrazoles, which have demonstrated significant potential as antimicrobial agents.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of 2-bromochalcones and their subsequent conversion to pyrazole derivatives, along with methods for evaluating their antimicrobial efficacy.
Synthesis of Antimicrobial Agents from this compound
The primary strategy for utilizing this compound as a precursor involves its conversion to 2-bromobenzaldehyde, which can then be used in the synthesis of chalcones and pyrazoles.
Part 1: Synthesis of 2-Bromochalcones via Claisen-Schmidt Condensation
Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone, known as the Claisen-Schmidt condensation.[4][5] In this protocol, 2-bromobenzaldehyde (derived from this compound) reacts with various substituted acetophenones to yield 2-bromochalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-bromophenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.85 g (0.01 mol) of 2-bromobenzaldehyde and 1.36 g (0.01 mol) of 4-hydroxyacetophenone in 30 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form upon completion.
-
Isolation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.
-
Recrystallization: Recrystallize the crude chalcone from ethanol to obtain the pure product.
Part 2: Synthesis of Pyrazole Derivatives from 2-Bromochalcones
Pyrazoles, five-membered heterocyclic compounds, can be synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of a suitable catalyst.[3][6]
Experimental Protocol: Synthesis of 3-(4-hydroxyphenyl)-5-(2-bromophenyl)-4,5-dihydro-1H-pyrazole
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3.19 g (0.01 mol) of the synthesized 2-bromochalcone in 40 mL of ethanol.
-
Reagent Addition: Add 1 mL (0.02 mol) of hydrazine hydrate to the solution.
-
Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude pyrazole derivative from a suitable solvent such as ethanol to obtain the pure compound.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control and contains no compound.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Table 1: Antimicrobial Activity of Bromo-substituted Chalcone Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhimurium | Reference |
| 4-bromo-3′,4′-dimethoxychalcone | - | - | 11 (Zone of Inhibition in mm) | 15 (Zone of Inhibition in mm) | [2] |
| 2-bromo pyrazine-based chalcone (CH-0y) | 15.625 - 62.5 | - | - | - | [7] |
| 2,3-dibromo chalcone derivatives | Modest Activity | Modest Activity | - | - | [4] |
Note: '-' indicates data not available in the cited sources. The activity of 4-bromo-3′,4′-dimethoxychalcone was reported as the zone of inhibition.
Table 2: Antimicrobial Activity of Bromo-substituted Pyrazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Enterococcus faecium | Klebsiella pneumoniae | Aspergillus niger | Reference |
| Bromo-benzothiazolo pyrazolines | Active | - | - | - | [8] |
| N-(trifluoromethyl)phenyl bromo-substituted pyrazole | 0.78 | 0.78 | - | - | [9] |
Note: '-' indicates data not available in the cited sources. The specific MIC values for bromo-benzothiazolo pyrazolines were not provided in the abstract.
Mandatory Visualization
Caption: Synthetic pathway from this compound to pyrazole derivatives.
Caption: Proposed antimicrobial mechanisms of action for chalcone and pyrazole derivatives.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 2-Bromocinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds derived from 2-bromocinnamic acid. The focus is on the synthesis of a series of this compound amides and their evaluation as potential therapeutic agents against various cancer cell lines.
Introduction
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The modification of the cinnamic acid scaffold offers a versatile platform for the development of novel therapeutic agents. This document specifically explores the use of this compound as a starting material for the synthesis of new chemical entities with potential anticancer efficacy. The presence of the bromine atom at the ortho position provides a handle for further chemical modifications, such as cross-coupling reactions, and can also influence the biological activity of the resulting compounds.
Data Presentation
The following table summarizes the in vitro anticancer activity of a synthesized series of cinnamic acid derivatives against the A-549 human lung cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Synthesized Cinnamic Acid Derivatives against A-549 Cancer Cell Line [1]
| Compound ID | R Group | Yield (%) | m.p. (°C) | IC50 (µM) |
| 1 | -CH3 | 62 | 141-144 | 11.38 |
| 2 | -CH2CH3 | 55 | 132-135 | 14.24 |
| 3 | -CH2CH2CH3 | 48 | 118-121 | 16.81 |
| 4 | -CH(CH3)2 | 45 | 125-128 | 18.15 |
| 5 | -CH2C6H5 | 58 | 155-158 | 10.36 |
| 6 | -CH2CH2C6H5 | 51 | 148-151 | 12.45 |
| 7 | -Cyclohexyl | 42 | 162-165 | 17.52 |
| 8 | -Phenyl | 53 | 178-181 | 15.66 |
| 9 | -4-Chlorophenyl | 65 | 192-195 | 11.06 |
| 10 | -4-Methoxyphenyl | 59 | 185-188 | 13.78 |
| 11 | -4-Nitrophenyl | 68 | 210-213 | > 25 |
| 12 | -H | 72 | 220-223 | > 25 |
| Colchicine (Positive Control) | 6.32 |
Experimental Protocols
General Synthesis of Cinnamic Acid Amides from Substituted Benzaldehydes
This protocol describes a general multi-step synthesis for a series of cinnamic acid amides, which can be adapted for the synthesis of this compound amides by starting with 2-bromobenzaldehyde.
Step 1: Synthesis of Substituted Cinnamic Acids [1]
-
A mixture of the appropriate substituted benzaldehyde (0.1 mol), malonic acid (0.12 mol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the corresponding substituted cinnamic acid.
Step 2: Synthesis of Cinnamic Acid Chlorides [1]
-
The substituted cinnamic acid (0.1 mmol) obtained from Step 1 is refluxed with thionyl chloride (SOCl2, 0.1 mmol) for 4 hours to obtain the respective acid chloride.
-
Excess thionyl chloride is removed under reduced pressure.
Step 3: Synthesis of Cinnamic Acid Amides [1]
-
To the cinnamic acid chloride obtained from Step 2, the respective amine (0.1 mmol) is added, and the mixture is refluxed for 3 hours.
-
The resulting product (cinnamic acid amide) is dried.
Step 4: Synthesis of Final Hydroxamate Derivatives [1]
-
A mixture of methanol (12 mL) and hydroxylamine HCl is stirred on a heated magnetic plate for 5 minutes.
-
A methanolic solution of KOH (0.05 M) is added dropwise while stirring.
-
The product is filtered, and the filtrate is collected.
-
Chloroacetyl chloride (0.07 M) is added dropwise to methanol (25 mL) with stirring.
-
The hydroxylamine stock solution is added dropwise to the chloroacetyl chloride solution and stirred for 2 hours. The product is filtered and dried to yield 2-chloro-N-hydroxyacetamide.
-
The 2-chloro-N-hydroxyacetamide (0.1 mmol) is added to the cinnamic acid amides (0.1 mmol) obtained from Step 3 and refluxed for 8 hours.
-
The final products are dried, collected, and recrystallized using methanol.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
The human lung cancer cell line (A-549) is cultured in DMEM media supplemented with 10% FBS and an antibiotic mix.
-
Cells are incubated for 24 hours at 37 °C with 5% CO2 and 95% humidity.
-
The synthesized compounds are dissolved in DMSO and added to the cells at various concentrations.
-
After a 48-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control (untreated cells).
Visualizations
Experimental Workflow for Synthesis of Cinnamic Acid Amide Derivatives
Caption: General workflow for the synthesis of cinnamic acid amide derivatives.
Putative Signaling Pathway Inhibition by Cinnamic Acid Derivatives
While the specific signaling pathways for the this compound amides in Table 1 have not been fully elucidated, cinnamic acid derivatives, in general, are known to exert their anticancer effects through the modulation of various signaling pathways. One such key pathway is the PI3K/AKT signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.
Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.
Conclusion
The synthesis of novel amide derivatives of this compound presents a promising avenue for the discovery of new anticancer agents. The provided protocols offer a general framework for the synthesis and evaluation of such compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer potency and selectivity of these derivatives. Additionally, detailed mechanistic studies are required to elucidate the specific signaling pathways through which these compounds exert their cytotoxic effects, which will be crucial for their future development as therapeutic agents.
References
Application of 2-Bromocinnamic Acid in Materials Science and Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocinnamic acid is a versatile organic compound that serves as a valuable building block in the synthesis of advanced materials and polymers.[1] Its unique chemical structure, featuring a bromine atom on the phenyl ring and a reactive acrylic acid moiety, allows for its incorporation into various polymer backbones and side chains. This incorporation can impart desirable properties to the resulting materials, including enhanced thermal stability, flame retardancy, and photoreactivity. These characteristics make this compound and its derivatives promising candidates for applications in high-performance plastics, coatings, and biomedical devices.
Key Applications in Materials Science and Polymer Synthesis
The primary applications of this compound in materials science stem from its ability to be polymerized or integrated into polymer matrices, leading to materials with improved properties.
Enhanced Thermal Stability and Flame Retardancy
The presence of the bromine atom in the this compound moiety contributes to the thermal stability and flame-retardant properties of polymers.[1] Halogenated compounds, like those containing bromine, are known to interfere with the radical chain reactions that occur during combustion, thereby slowing down the process. While specific quantitative data for polymers derived solely from this compound is not extensively available in publicly accessible literature, the general principle of using brominated compounds to enhance flame retardancy is well-established in polymer chemistry.
Hypothetical Performance Data:
The following table presents hypothetical, yet plausible, quantitative data for a polymer matrix (e.g., polystyrene) with and without the incorporation of this compound to illustrate the potential improvements.
| Property | Standard Polystyrene | Polystyrene with 15% this compound (Hypothetical) | Test Method |
| Thermal Stability (TGA) | |||
| Onset of Decomposition (Tonset) | ~350 °C | ~375 °C | Thermogravimetric Analysis |
| Temperature at 10% Weight Loss (T10) | ~380 °C | ~405 °C | Thermogravimetric Analysis |
| Flame Retardancy | |||
| Limiting Oxygen Index (LOI) | 18% | 25% | ISO 4589 |
| UL-94 Rating (3 mm thickness) | HB (Horizontal Burn) | V-1 (Vertical Burn, self-extinguishing) | UL-94 Standard |
Photopolymerization and Crosslinking
The carbon-carbon double bond in the acrylic acid portion of this compound is susceptible to polymerization, particularly through photo-initiated processes.[2][3] This photoreactivity is often exploited in applications such as coatings, adhesives, and the fabrication of micro- and nanostructures. The most common mechanism for the photopolymerization of cinnamic acid derivatives is [2+2] cycloaddition, where two double bonds react to form a cyclobutane ring, leading to crosslinking of the polymer chains. This process can be used to create stable, three-dimensional polymer networks.
Experimental Protocols
The following protocols are adapted from established methods for similar cinnamic acid derivatives and provide a plausible pathway for the synthesis and characterization of polymers incorporating this compound.[4]
Protocol 1: Synthesis of a Bifunctional Monomer from this compound for Photopolymerization
To utilize this compound in photopolymerization to form a crosslinked network, it is often necessary to first convert it into a bifunctional monomer. This protocol describes the synthesis of a diester of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A diol (e.g., 1,4-butanediol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain 2-bromocinnamate chloride.
-
Esterification: Dissolve the freshly prepared 2-bromocinnamate chloride in anhydrous DCM. In a separate flask, dissolve the diol (e.g., 1,4-butanediol) and triethylamine (as a base to neutralize the HCl byproduct) in anhydrous DCM.
-
Slowly add the acid chloride solution to the diol solution at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting bifunctional monomer by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the purified monomer using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Photopolymerization of the Bifunctional 2-Bromocinnamate Monomer
This protocol outlines the procedure for the photopolymerization of the synthesized bifunctional monomer to create a crosslinked polymer film.
Materials:
-
Synthesized bifunctional 2-bromocinnamate monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
A suitable solvent (e.g., chloroform or THF)
-
UV light source (e.g., a mercury lamp with a specific wavelength filter)
-
A non-reactive solvent for precipitation (e.g., methanol)
-
Glass slides or a suitable substrate
Procedure:
-
Solution Preparation: Dissolve the bifunctional monomer and a small amount of the photoinitiator (typically 1-2% by weight of the monomer) in a suitable solvent.
-
Film Casting: Cast the solution onto a glass slide or another substrate to form a thin film. Allow the solvent to evaporate completely in a fume hood.
-
UV Irradiation: Expose the thin film to UV light. The irradiation time will depend on the intensity of the light source, the concentration of the photoinitiator, and the desired degree of crosslinking. The process should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxygen inhibition of the polymerization.
-
Polymer Isolation: After irradiation, the crosslinked polymer film can be washed with a solvent in which the monomer is soluble but the polymer is not, to remove any unreacted monomer and photoinitiator.
-
Drying: Dry the resulting polymer film under vacuum.
-
Characterization: The degree of crosslinking can be assessed by techniques such as FT-IR spectroscopy (monitoring the disappearance of the C=C bond peak) and swelling studies. The thermal properties of the crosslinked polymer can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Visualizations
Logical Relationship: Role of this compound in Polymer Modification
Caption: Modification of polymers with this compound to enhance properties.
Experimental Workflow: Synthesis and Photopolymerization
Caption: Workflow for synthesizing a bifunctional monomer and subsequent photopolymerization.
Conclusion
This compound holds significant potential as a monomer and additive in materials science and polymer synthesis. Its incorporation can lead to polymers with enhanced thermal stability and flame retardancy. Furthermore, its photoreactive nature allows for the development of crosslinked materials suitable for a variety of applications. The provided protocols offer a foundational approach for researchers to explore the synthesis and properties of polymers based on this compound. Further research is warranted to fully characterize the properties of these materials and to explore their potential in specific applications, including advanced composites, functional coatings, and drug delivery systems.
References
Application Notes and Protocols for the Esterification of 2-Bromocinnamic Acid
Introduction
2-Bromocinnamic acid and its corresponding esters are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and novel materials. The ester functional group allows for further molecular modifications and influences the compound's overall physicochemical properties. This document provides a detailed protocol for the synthesis of 2-bromocinnamate esters via the Fischer-Speier esterification method. This acid-catalyzed reaction is a robust and common technique for converting carboxylic acids into esters.[1][2]
The procedure involves reacting this compound with an excess of a chosen alcohol, which typically serves as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed to facilitate the reaction.[3][4] As the Fischer esterification is a reversible process, using a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's Principle.[5][6]
Reaction Principle: Fischer-Speier Esterification
The reaction proceeds through a series of equilibrium steps.[1][7] The acid catalyst protonates the carbonyl oxygen of the this compound, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester. Deprotonation of this intermediate regenerates the acid catalyst and provides the final ester product.[7]
Experimental Data Overview
The following table summarizes typical reaction parameters for the Fischer esterification of substituted cinnamic acids, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alcohol | Methanol, Ethanol, or other primary alcohols | Typically used in large excess (10-20 equivalents) and as the solvent.[2] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | 0.1 - 0.2 equivalents.[2] Sulfuric acid is a common choice.[3][8] |
| Temperature | Reflux | The reaction is heated to the boiling point of the alcohol being used.[4] |
| Reaction Time | 3 - 8 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Yield | 60 - 95% | Yields can vary based on the specific alcohol and reaction scale.[4][9] |
Detailed Experimental Protocol: Synthesis of Ethyl 2-Bromocinnamate
This protocol details the synthesis of Ethyl 2-Bromocinnamate. The same principles can be applied when using other simple alcohols like methanol or propanol.
Materials and Reagents:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and collection
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an excess of anhydrous ethanol (15-20 eq.). The ethanol acts as both the reagent and the solvent.[2]
-
Catalyst Addition : While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) using a dropper.[2][8] Caution: The addition of sulfuric acid is exothermic.
-
Reflux : Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[4] Maintain the reflux for 4-6 hours.
-
Reaction Monitoring : Periodically check the reaction's progress by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot indicates the reaction is nearing completion.
-
Cooling and Solvent Removal : Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[4]
-
Neutralization : Dissolve the remaining residue in an organic solvent like diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) in small portions to neutralize the acidic catalyst.[5] Continue adding until the effervescence (CO₂ evolution) ceases.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[4][5] This removes any remaining water-soluble impurities.
-
Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[2][5]
-
Solvent Evaporation : Filter the drying agent and collect the filtrate. Remove the organic solvent using a rotary evaporator to yield the crude ester product.[2]
-
Purification (Optional) : If the crude product is not pure (as determined by TLC or NMR), it can be further purified using column chromatography on silica gel.[8][10]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the Fischer esterification process for this compound.
Caption: General workflow for the Fischer esterification of this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
2-Bromocinnamic Acid in Drug Discovery and Lead Optimization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromocinnamic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and a promising scaffold in drug discovery. Its unique chemical structure, featuring a bromine atom at the ortho position of the cinnamic acid moiety, imparts specific reactivity that is highly sought after in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery and lead optimization, with a focus on its applications in anticancer and antimicrobial research.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(2-bromophenyl)prop-2-enoic acid | [3] |
| Molecular Formula | C₉H₇BrO₂ | [3] |
| Molecular Weight | 227.05 g/mol | [3] |
| Appearance | White crystalline solid | |
| Melting Point | 131-133 °C | |
| Solubility | Reduced solubility in polar solvents compared to the para isomer. |
Applications in Drug Discovery
Anticancer Drug Discovery
Cinnamic acid and its derivatives have demonstrated significant potential in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The cinnamic acid scaffold has been a key component in the development of inhibitors for various oncogenic pathways.
Monocarboxylate Transporter (MCT) Inhibition:
A particularly promising application of cinnamic acid derivatives is the inhibition of monocarboxylate transporters (MCTs), especially MCT1 and MCT4.[4][5] These transporters are crucial for the metabolism of cancer cells, which often exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. MCTs facilitate the transport of lactate, a product of glycolysis, out of cancer cells, thereby maintaining a favorable intracellular pH for continued proliferation. Inhibition of MCTs leads to intracellular lactate accumulation and a decrease in pH, ultimately triggering cancer cell death.[5]
Several cinnamic acid derivatives have been identified as potent MCT inhibitors. For instance, α-cyano-4-hydroxycinnamate is a well-known MCT inhibitor.[5] The development of novel N,N-dialkyl cyanocinnamic acids has led to potent dual inhibitors of MCT1 and MCT4.[6]
Signaling Pathway: MCT Inhibition in Cancer Cells
Quantitative Data: Anticancer Activity of Cinnamic Acid Derivatives
While specific IC50 values for this compound derivatives are not extensively reported in the reviewed literature, the following table presents data for other cinnamic acid derivatives to illustrate their potential potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 55p | Bel7402 | 0.85 | [1] |
| Compound 55p | Bel7402/5-FU | 2.09 | [1] |
| Compound 59e | A549 | 0.04 | [1] |
| Compound 59e | HeLa | 0.004 | [1] |
| Compound 59g | HeLa | 0.033 | [1] |
| Compound 4 | HL60 | 8.09 | [7] |
| Compound 4 | MCF-7 | 3.26 | [7] |
| Compound 4 | A549 | 9.34 | [7] |
Antimicrobial Drug Discovery
This compound and its derivatives have also been investigated for their antimicrobial properties. The introduction of a bromine atom can enhance the antimicrobial activity of the cinnamic acid scaffold.
Mechanism of Action:
The antimicrobial action of cinnamic acid derivatives is often attributed to their ability to disrupt bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.
Quantitative Data: Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Lead Optimization with this compound
This compound serves as an excellent starting point for lead optimization due to the versatility of its chemical structure. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide variety of substituents, allowing for the systematic exploration of the chemical space around the cinnamic acid scaffold.
Workflow: Lead Optimization using this compound
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Amide Formation)
This protocol describes a general method for the synthesis of this compound amides, a common modification in lead optimization studies.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
-
Amide Coupling:
-
Dissolve the resulting crude this compound chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[4][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Workflow: MTT Assay
Protocol 3: Antimicrobial Susceptibility Testing (Disc-Diffusion Method)
This protocol describes the Kirby-Bauer disc-diffusion method to assess the antimicrobial activity of this compound derivatives.[6][12][13][14][15]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
This compound derivative solution of known concentration
-
Positive control antibiotic discs
-
Negative control disc (impregnated with solvent)
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Inoculate a few colonies of the test bacterium into a tube of TSB.
-
Incubate at 37°C until the turbidity matches the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disc Application:
-
Impregnate sterile filter paper discs with a known amount of the this compound derivative solution.
-
Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.
-
Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disc.
-
Interpret the results based on the size of the inhibition zone.
-
Protocol 4: Monocarboxylate Transporter (MCT) Inhibition Assay (Radiolabeled Lactate Uptake)
This protocol details a method to measure the inhibition of MCT-mediated lactate transport using a radiolabeled substrate.[16][17][18][19]
Materials:
-
Cells expressing the MCT isoform of interest (e.g., MCT1 or MCT4)
-
12-well or 24-well plates
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)
-
[¹⁴C]-L-lactate
-
Unlabeled L-lactate
-
This compound derivative stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Seed the cells in multi-well plates and grow to ~90% confluency.
-
-
Inhibitor Pre-incubation:
-
Wash the cells with pre-warmed uptake buffer.
-
Add uptake buffer containing various concentrations of the this compound derivative or vehicle control.
-
Incubate for 10-30 minutes at 37°C.
-
-
Lactate Uptake:
-
Initiate the uptake by adding uptake buffer containing [¹⁴C]-L-lactate (and a high concentration of unlabeled lactate for non-specific uptake control wells).
-
Incubate for a short, defined time (e.g., 2-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the data.
-
Calculate the specific lactate uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive compounds in drug discovery. Its derivatives have shown promise as anticancer and antimicrobial agents, with the inhibition of monocarboxylate transporters being a particularly noteworthy mechanism of action in cancer therapy. The detailed protocols provided herein offer a foundation for researchers to synthesize, screen, and optimize this compound derivatives for the development of new therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. microbenotes.com [microbenotes.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Bromocinnamic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromocinnamic acid. Our aim is to help you optimize your experimental yield and purity.
Troubleshooting Guides
This section is structured in a question-and-answer format to provide direct solutions to common issues encountered during the synthesis of this compound.
Low Reaction Yield
Q1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields are a common challenge in organic synthesis. The cause often depends on the chosen synthetic route. The primary methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Below is a breakdown of potential issues and solutions for each method.
For Perkin Reaction:
-
Moisture Contamination: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[1] Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]
-
Suboptimal Temperature and Reaction Time: This reaction typically requires high temperatures (around 180°C) and extended reaction times to proceed to completion.[2] Ensure your reaction is heated sufficiently and for an adequate duration.
-
Impure Reactants: The starting material, 2-bromobenzaldehyde, can oxidize if exposed to air. Using freshly distilled 2-bromobenzaldehyde is recommended.
For Knoevenagel Condensation:
-
Catalyst Inactivity: The choice of base catalyst is crucial. Weakly basic amines like piperidine or pyridine are commonly used.[3] Ensure the catalyst is active and used in the appropriate amount.
-
Inefficient Water Removal: The removal of water, a byproduct of the condensation, drives the reaction forward.[4] Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it forms.[4]
-
Incomplete Decarboxylation: When using malonic acid, the intermediate undergoes decarboxylation. Inefficient decarboxylation can lead to lower yields of the final product. The use of pyridine as a solvent can promote this step.[1]
For Heck Reaction:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities. It is crucial to use a high-quality catalyst and maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the catalytic cycle. Triethylamine is a commonly used base.[5] The reaction may require optimization of the solvent system.
-
Product Loss During Workup: Significant product loss can occur during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. Cooling the solution sufficiently during recrystallization can also improve recovery.[5]
Impurity and Side Product Formation
Q2: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions for the different synthetic methods:
For Perkin Reaction:
-
Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation, leading to resinous byproducts.
-
Formation of Tar-like Substances: High concentrations of reactants or localized overheating can lead to the formation of tar.[6] Ensure efficient stirring to maintain a uniform temperature.[6]
For Knoevenagel Condensation:
-
Michael Addition: The product, an α,β-unsaturated acid, can potentially undergo a Michael addition with the enolate of malonic acid, especially if a strong base is used.[1]
For Heck Reaction:
-
Homocoupling of the Aryl Halide: The starting aryl halide can react with itself to form a biaryl compound.[1] This is more likely at higher temperatures.
-
Formation of the cis-isomer: While the Heck reaction generally favors the formation of the trans-isomer, some conditions may lead to the formation of the cis-isomer.[1]
Purification Challenges
Q3: I am having difficulty purifying my crude this compound. What is the best method for purification?
A3: Recrystallization is the most common and effective method for purifying crude this compound.
-
Solvent Selection: An ideal solvent for recrystallization will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system such as ethanol/water is often effective.[7][8] You can perform small-scale solubility tests to determine the optimal solvent or solvent ratio for your sample.[8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling in an ice bath can maximize crystal formation. The purified crystals can then be collected by vacuum filtration.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound? A1: The most common laboratory methods for the synthesis of this compound and its derivatives are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1]
Q2: What is the starting material for the synthesis of this compound in the Perkin and Knoevenagel reactions? A2: For the Perkin and Knoevenagel reactions, the typical starting material is 2-bromobenzaldehyde. In the Perkin reaction, it is condensed with acetic anhydride in the presence of a weak base.[11] In the Knoevenagel condensation, it is reacted with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[3]
Q3: What are the reactants in the Heck reaction for the synthesis of this compound? A3: In the Heck reaction, this compound can be synthesized by the palladium-catalyzed coupling of an aryl halide, such as o-bromoiodobenzene, with acrylic acid in the presence of a base.[5]
Q4: How can I monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.
Data Presentation
The following tables summarize key quantitative data for different synthetic routes to this compound and related compounds.
Table 1: Heck Reaction Conditions for trans-2-Bromocinnamic Acid Synthesis [5]
| Parameter | Value |
| Starting Material | o-bromoiodobenzene |
| Reactants | Acrylic acid, Triethylamine |
| Catalyst | Palladium(II) acetate |
| Solvent | Acetonitrile |
| Temperature | 80-90 °C |
| Reaction Time | 1 hour |
| Reported Yield | 35.74% |
Table 2: Knoevenagel Condensation of m-Bromobenzaldehyde [12]
| Parameter | Value |
| Starting Material | m-Bromobenzaldehyde |
| Reactant | Malonic acid |
| Catalyst | Pyridine |
| Temperature | Water-bath |
| Reaction Time | Not specified |
| Reported Yield | 93% |
Experimental Protocols
Protocol 1: Synthesis of trans-2-Bromocinnamic Acid via Heck Reaction [5]
This protocol is adapted from a microscale synthesis.
-
Reaction Setup: In a reaction vial containing a stir bar, combine o-bromoiodobenzene (0.500 g), acetonitrile (710 μL), triethylamine (618 μL), acrylic acid (153 μL), and palladium(II) acetate (0.0079 g).
-
Reaction: Heat the mixture on a hot plate to 80-90 °C and stir for one hour.
-
Work-up: After one hour, cool the reaction to room temperature. Transfer the mixture to a beaker containing 30 mL of 3 M HCl and swirl. A solid should form.
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure trans-2-Bromocinnamic acid.
Protocol 2: General Procedure for Knoevenagel Condensation of a Substituted Benzaldehyde [7]
This is a general protocol that can be adapted for 2-bromobenzaldehyde.
-
Reaction Setup: In a glass vial with a stir bar, combine the substituted benzaldehyde (1.0 mmol) and malonic acid (1.0 mmol).
-
Solvent and Catalyst: Add deionized water (2 mL) and a catalytic amount of a weak base (e.g., piperidine or pyridine).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the reaction by TLC.
-
Isolation: Upon completion, the product may precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the product with cold water and dry it under a vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.[7]
Mandatory Visualizations
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Experimental workflow for the Heck synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. odinity.com [odinity.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. byjus.com [byjus.com]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
Common side reactions in the bromination of cinnamic acid
Welcome to the technical support center for the bromination of cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during this classic electrophilic addition reaction.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid, focusing on the identification and mitigation of common side reactions.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a low yield of the expected 2,3-dibromo-3-phenylpropanoic acid. What are the potential causes and how can I improve it?
Answer:
A low yield can be attributed to several factors, including incomplete reaction, product loss during workup, or the prevalence of side reactions.
Troubleshooting Steps:
-
Ensure Complete Bromination: The disappearance of the reddish-brown color of bromine is a good indicator of its consumption. If the color fades too quickly and the reaction mixture becomes colorless, it may indicate that all the bromine has been consumed before all the cinnamic acid has reacted. Conversely, a persistent strong bromine color after the recommended reaction time suggests an excess of bromine, which should be quenched (e.g., with cyclohexene) before product isolation to prevent the formation of impurities.
-
Optimize Reaction Temperature: The reaction is typically carried out at temperatures ranging from room temperature to a gentle reflux (e.g., in dichloromethane or glacial acetic acid).[1][2] While heating can increase the reaction rate, excessive heat may promote side reactions such as decarboxylation. It is recommended to maintain a controlled temperature, for example, by using a water bath.[1]
-
Minimize Product Loss: 2,3-dibromo-3-phenylpropanoic acid has limited solubility in some organic solvents like cold dichloromethane, which facilitates its precipitation and isolation by filtration.[2] However, ensure that the product is not excessively washed with a solvent in which it has significant solubility.
-
Recrystallization Solvent: When purifying the product by recrystallization, the choice of solvent is critical. A mixed solvent system, such as ethanol and water, is often used.[3] Using an inappropriate solvent or an incorrect solvent ratio can lead to significant product loss.
FAQ 2: Presence of an Unexpected Side Product: β-Bromostyrene
Question: My product analysis (e.g., by NMR) shows the presence of β-bromostyrene in addition to the desired dibromo product. What is causing this and how can I prevent it?
Answer:
The formation of β-bromostyrene is a known side reaction that proceeds through a tandem substitutive bromination-decarboxylation pathway.[4] This is a significant side reaction that can lower the yield of your desired product.
Mechanism of β-Bromostyrene Formation:
The reaction proceeds through the formation of a bromonium ion intermediate, which is then attacked intramolecularly by the carboxylic acid group to form a β-lactone. This β-lactone intermediate is unstable and can undergo decarboxylation (loss of CO2) to yield β-bromostyrene.[4]
Troubleshooting and Prevention:
-
Solvent Choice: The choice of solvent can influence the formation of the β-lactone intermediate. The use of non-polar, aprotic solvents like dichloromethane is common for the standard addition reaction.
-
Temperature Control: While not extensively quantified in the available literature, higher reaction temperatures may favor the decarboxylation step. Maintaining a moderate and controlled temperature is advisable.
-
Substituent Effects: Cinnamic acids with strong electron-donating groups on the aromatic ring are more prone to forming a stabilized benzylic carbocation, which can facilitate the formation of the β-lactone and subsequent decarboxylation.[4]
FAQ 3: Aromatic Bromination as a Side Reaction
Question: I suspect that some bromination has occurred on the phenyl ring of my product. Is this possible and how can I avoid it?
Answer:
Yes, electrophilic aromatic substitution (bromination of the phenyl ring) is a potential side reaction, although it is generally less favorable than the addition to the alkene double bond under typical conditions.
Troubleshooting and Prevention:
-
Avoid Excess Bromine and Prolonged Reaction Times: The likelihood of aromatic bromination increases with a large excess of bromine and extended reaction times. Use a stoichiometric amount of bromine or a slight excess, and monitor the reaction progress to avoid unnecessarily long reaction times.
-
Absence of Lewis Acid Catalysts: Aromatic bromination is significantly accelerated by the presence of Lewis acid catalysts (e.g., FeBr3). Ensure your reaction setup is free from such contaminants.
-
Reaction Conditions: The standard conditions for the bromination of the double bond (e.g., in dichloromethane or acetic acid without a strong Lewis acid) are generally selective for the alkene.
Data Presentation
Table 1: Physical Properties of Products and Reactants
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| trans-Cinnamic Acid | 148.16 | 133 | White crystalline solid |
| erythro-2,3-Dibromo-3-phenylpropanoic acid | 307.97 | 202-204 | White crystalline solid |
| threo-2,3-Dibromo-3-phenylpropanoic acid | 307.97 | 93.5-95 | White crystalline solid |
| β-Bromostyrene | 183.04 | Varies with isomer | Liquid |
Note: The melting point of the product is a key indicator of the stereochemistry of the addition. Anti-addition to trans-cinnamic acid is expected to yield the erythro diastereomer.[1]
Experimental Protocols
Protocol 1: Standard Bromination of trans-Cinnamic Acid in Dichloromethane
This protocol is a standard procedure for the synthesis of 2,3-dibromo-3-phenylpropanoic acid.
Materials:
-
trans-Cinnamic acid
-
Dichloromethane (CH2Cl2)
-
Bromine (Br2) or a solution of bromine in dichloromethane
-
Cyclohexene (for quenching excess bromine)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve trans-cinnamic acid in a suitable amount of dichloromethane in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of bromine (or a solution of bromine in dichloromethane) to the stirred solution. The addition should be done dropwise, and the temperature should be maintained.
-
Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes) or until the bromine color disappears.
-
If excess bromine is present (indicated by a persistent reddish-brown color), add a few drops of cyclohexene until the color disappears.[2]
-
The product, 2,3-dibromo-3-phenylpropanoic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold dichloromethane.
-
The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.
Protocol 2: Bromination using Pyridinium Tribromide
This method avoids the direct handling of highly corrosive and volatile liquid bromine by using a solid reagent, pyridinium tribromide, as the bromine source.
Materials:
-
trans-Cinnamic acid
-
Pyridinium tribromide
-
Glacial acetic acid
-
Ethanol and water for recrystallization
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine trans-cinnamic acid and pyridinium tribromide.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture under reflux for a specified period (e.g., 1 hour).
-
After cooling, the product can be precipitated by the addition of water.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from an ethanol/water mixture.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the bromination of cinnamic acid.
Caption: Competing reaction pathways in the bromination of cinnamic acid.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromocinnamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-bromocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is not working or giving very low yields. What are the primary factors to consider?
A1: Low or no yield in cross-coupling reactions with this compound can stem from several factors. The presence of the carboxylic acid functionality introduces specific challenges. Key areas to investigate include:
-
Catalyst Inhibition or Deactivation: The carboxylate group can coordinate to the palladium center, leading to catalyst deactivation.
-
Decarboxylation: Under the reaction conditions, this compound can undergo decarboxylation, leading to the formation of bromostyrene, which may or may not be the desired product.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often needs to be tailored for this specific substrate.
-
Side Reactions: Protodeboronation (in Suzuki coupling) or homocoupling of the coupling partners can consume starting materials.
Q2: I am observing significant decarboxylation of my this compound. How can I minimize this?
A2: Decarboxylation is a common side reaction for cinnamic acids. To minimize it when direct coupling is desired, consider the following:
-
Lower Reaction Temperature: Higher temperatures often promote decarboxylation.
-
Choice of Base: A milder base might be less prone to induce decarboxylation.
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed post-coupling if the free acid is the desired final product.
Alternatively, decarboxylative coupling can be embraced as the intended reaction pathway to form stilbene derivatives.
Q3: Should I be concerned about the stereochemistry of the double bond in this compound?
A3: Yes, this compound exists as (E) and (Z) isomers. The stereochemistry of the starting material can influence the stereochemistry of the product, especially in reactions like the Heck coupling, which are often stereoselective. It is important to start with a pure isomer if a specific product isomer is desired.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from the carboxylate group. |
| Inefficient Transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the active boronate species. Ensure the base is finely powdered. |
| Protodeboronation of Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Ensure anhydrous and thoroughly degassed solvents. |
| Poor Solubility | A solvent screen is recommended. Common systems include dioxane/water or toluene/water mixtures. |
Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling
A flask is charged with this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). The reaction is then heated (typically 80-100 °C) and monitored by TLC or LC-MS.
Heck Coupling
Problem: Formation of palladium black and low conversion.
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Increase the ligand-to-palladium ratio slightly. Use more robust, sterically hindered ligands. Lower the reaction temperature. |
| Poor Oxidative Addition | Ensure high purity of this compound. Consider using a more active palladium precatalyst. |
| Side Product Formation | The reaction can sometimes yield a mixture of regioisomers. The choice of ligand and additives can influence selectivity. |
Experimental Protocol: Heck Reaction for the Synthesis of this compound Derivatives
In a reaction vial, 2-bromoiodobenzene (0.500 g), acrylic acid (153 µL), triethylamine (618 µL), and palladium(II) acetate (0.0079 g) are dissolved in acetonitrile (710 µL).[1] The mixture is heated to 80-90 °C and stirred for one hour.[1] After cooling, the product can be isolated and purified.[1]
Sonogashira Coupling
Problem: Reaction fails to initiate or stalls.
| Potential Cause | Suggested Solution |
| Catalyst System Inactivity | Ensure both the palladium catalyst and the copper(I) co-catalyst are active. The use of a ligand like PPh₃ is often necessary. |
| Base Incompatibility | An amine base like triethylamine or diisopropylamine is typically required. The base acts as a solvent and a proton scavenger. |
| Oxygen Contamination | The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne. Rigorous degassing and maintaining an inert atmosphere are crucial. |
Experimental Protocol: General Conditions for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like THF and an amine base (e.g., triethylamine), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and CuI (5 mol%) are added under an inert atmosphere. The terminal alkyne (1.1 equiv.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical conditions for related cross-coupling reactions, which can serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Suzuki | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | ~95 |
| Heck | Bromobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (1.5) | DMF/H₂O | 120 | ~90 |
| Sonogashira | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.75) | Et₃N | Toluene | RT | 92 |
| Decarboxylative Heck | Cinnamic acid | 4-Iodoanisole | PdCl₂ (5) | CyJohnPhos (10) | Ag₂CO₃ (2) | Dioxane | 120 | 85 |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Catalytic Cycle for Decarboxylative Heck Coupling
The decarboxylative Heck reaction is a relevant pathway when using cinnamic acids. The following diagram illustrates a plausible catalytic cycle.
Caption: A simplified catalytic cycle for the decarboxylative Heck reaction.
References
Technical Support Center: Enhancing Heck Reaction Efficiency with 2-Bromocinnamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Heck reaction involving 2-Bromocinnamic acid. Our aim is to help you overcome common experimental challenges and improve reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Heck reaction with this compound in a practical question-and-answer format.
Issue 1: Low or No Conversion of this compound
-
Question: My Heck reaction with this compound is showing low or no conversion to the desired product. What are the likely causes and how can I address them?
-
Answer: Low conversion is a common hurdle in Heck reactions. Several factors related to the catalyst, reagents, and reaction conditions could be the cause. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity or Decomposition: The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and a primary cause of stalled reactions. To prevent this, ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the experiment is crucial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete. The addition of a suitable phosphine ligand can facilitate this reduction.[1]
-
Suboptimal Ligand Choice or Concentration: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands often yield good results. Consider screening ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like dppf. The ligand-to-palladium ratio is also critical; a common starting point is 2:1 for monodentate phosphine ligands. An excess of ligand can inhibit the reaction by creating a coordinatively saturated, unreactive palladium center.
-
Ineffective Base: The base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[1][2] The base must be strong enough to neutralize the H-X acid generated during the reaction but not so strong as to cause unwanted side reactions. Common bases include organic amines like triethylamine (Et₃N) and inorganic carbonates such as K₂CO₃ or Cs₂CO₃. The solubility of the base in the chosen solvent is also a key factor for its effectiveness.
-
Inappropriate Reaction Temperature: High temperatures can promote catalyst decomposition and side reactions like homocoupling of the aryl halide. It is advisable to start with a moderate temperature and optimize it to find a balance between the reaction rate and catalyst stability.
-
Issue 2: Significant Side Product Formation
-
Question: My reaction is producing significant amounts of side products, such as isomerized alkenes or homocoupled this compound. How can I minimize these?
-
Answer: The formation of side products can significantly lower the yield of your desired product.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the product. This can sometimes be suppressed by using a less polar solvent or by adding a halide salt, such as LiCl, to the reaction mixture.
-
Homocoupling of this compound: This side reaction can become more prevalent at higher temperatures. Optimizing the reaction conditions by lowering the temperature can help to minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Heck reaction?
A1: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[3]
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond.[3]
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.[3]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Q2: How do I choose the right catalyst for the Heck reaction with this compound?
A2: Palladium complexes are the catalysts of choice for the Heck reaction.[4] Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] For aryl bromides, a Pd(II) source combined with a phosphine ligand is a common and effective system.
Q3: What is the role of the phosphine ligand?
A3: Phosphine ligands are crucial for stabilizing the active Pd(0) catalyst, preventing its decomposition into palladium black.[5] They also influence the catalyst's reactivity and can affect the regioselectivity and stereoselectivity of the reaction. The electronic and steric properties of the phosphine ligand are important considerations.
Q4: Which solvent is best for the Heck reaction of this compound?
A4: The choice of solvent can impact catalyst stability and reaction rate. Highly polar aprotic solvents like DMF, NMP, and DMA are commonly used and can help stabilize the catalytic species.[6] The presence of water can sometimes be beneficial for Heck reactions by improving the solubility of the base and facilitating the removal of the halide byproduct.[5]
Q5: Can the carboxylic acid group of this compound interfere with the reaction?
A5: The carboxylic acid group can potentially coordinate to the palladium center or react with the base. It is important to use a sufficient amount of base to neutralize both the generated H-X and the acidic proton of the starting material. The choice of a non-coordinating base might be advantageous.
Data Presentation
Table 1: Recommended Starting Conditions for Heck Reaction of this compound
| Parameter | Recommended Range/Value | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst. |
| Ligand | PPh₃, P(o-tol)₃ (2-10 mol%) | Start with a 2:1 ligand to palladium ratio for monodentate ligands. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ (1.5-3 equivalents) | Ensure enough base is present to neutralize H-X and the carboxylic acid. |
| Solvent | DMF, NMP, Dioxane | Use anhydrous, degassed solvents. |
| Temperature | 80-120 °C | Optimize for a balance between reaction rate and catalyst stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst oxidation. |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
-
Preparation: To a dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the alkene (1.1-1.5 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., PPh₃, 0.04 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with dilute HCl to protonate the cinnamic acid derivative.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for low conversion in Heck reactions.
References
Catalyst and ligand selection for Suzuki coupling of 2-Bromocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst and ligand selection for the Suzuki-Miyaura coupling of 2-bromocinnamic acid. This document offers troubleshooting advice for common experimental issues, detailed experimental protocols, and a comparative analysis of catalytic systems to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield or no reaction. What are the primary factors to investigate?
A1: Low conversion in the Suzuki coupling of this compound can stem from several issues. Key areas to troubleshoot include:
-
Catalyst Activity: The active Pd(0) species may not be forming or could be deactivating. Ensure your palladium precursor and ligands are of high quality and stored under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction is required.[1]
-
Ligand Choice: The combination of a vinyl bromide and a carboxylic acid in the substrate presents a challenge. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often necessary to promote the rate-limiting oxidative addition step and stabilize the catalytic complex.[1]
-
Base Selection: The base is critical for activating the boronic acid but can also interact with the carboxylic acid of the substrate. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Solvent and Temperature: The reaction requires a suitable solvent system that can dissolve all components, often a mixture of an organic solvent (e.g., dioxane, toluene) and water. The temperature may need to be optimized to ensure a reasonable reaction rate without degrading the starting materials or catalyst.
Q2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?
A2: The most common side reactions in the Suzuki coupling of this compound are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This side reaction is often promoted by excess water, high temperatures, or a strong base.[1] To mitigate this, consider using a milder base, minimizing the reaction time and temperature, or using more stable boronic esters (e.g., pinacol esters).[1]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of this compound. The presence of oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[2] Thoroughly degassing all solvents and maintaining a positive inert atmosphere (argon or nitrogen) is crucial to prevent this.[3]
Q3: The carboxylic acid group in this compound seems to be causing issues. How can I address this?
A3: The acidic proton of the carboxylic acid can interfere with the basic reaction conditions. The resulting carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] If optimizing the base and catalyst system is unsuccessful, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[1]
Q4: My palladium catalyst is turning black during the reaction. Is this a problem?
A4: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and a loss of catalytic activity. This can be caused by:
-
Insufficient Ligand: The ligand is crucial for stabilizing the Pd(0) intermediate. An inadequate amount of ligand or a ligand that is not robust enough can lead to catalyst precipitation.
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Impurities: Impurities in the starting materials or solvents can also contribute to catalyst deactivation.
To prevent the formation of palladium black, consider increasing the ligand-to-palladium ratio slightly, using a more sterically hindered and robust ligand, lowering the reaction temperature, and ensuring the purity of all reagents and solvents.[1]
Data Presentation: Comparison of Catalytic Systems
The selection of the catalyst and ligand is critical for the successful Suzuki coupling of this compound. The following tables provide a summary of the performance of various palladium-based catalyst systems with analogous substrates to guide your selection process.
Table 1: Performance of Different Ligands in the Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Moderate-High |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
Note: Data is compiled from various sources for illustrative purposes and may not represent a direct comparison under identical conditions. Yields are highly dependent on the specific substrates and reaction conditions.[4][5]
Table 2: Effect of Base and Solvent on Suzuki Coupling Yields
| Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / SPhos | 100 | 12 | >95 |
| Cs₂CO₃ | Dioxane | Pd(dppf)Cl₂ | 100 | 18 | High |
| K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 80 | 12 | 85 |
| Na₂CO₃ | THF/H₂O | Pd(OAc)₂ / PPh₃ | 60 | 2 | 88 |
Note: This table illustrates the general effectiveness of different base/solvent combinations. The optimal choice will depend on the specific boronic acid used.[3][6][7]
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for challenging substrates and employs a highly active catalyst system.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (5-10 mol%).[8]
-
Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[8]
-
Work-up and Purification: After cooling, the reaction mixture can be worked up and purified as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low yields in the Suzuki coupling.
References
Technical Support Center: Synthesis and Purification of 2-Bromocinnamic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and removal of impurities from 2-Bromocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Perkin reaction is a widely used method for the synthesis of this compound and its derivatives.[1][2][3][4] This reaction involves the aldol condensation of an aromatic aldehyde, in this case, 2-bromobenzaldehyde, with an acid anhydride (commonly acetic anhydride) in the presence of a weak base, such as sodium or potassium acetate.[1][2][3][4]
Q2: What are the potential impurities in the synthesis of this compound via the Perkin reaction?
A2: Potential impurities can include unreacted 2-bromobenzaldehyde, 2-bromobenzoic acid (from the oxidation of the aldehyde), and dark, resinous byproducts resulting from self-condensation of the aldehyde or other side reactions at high temperatures.[5]
Q3: What is the best general approach for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound.[6] The choice of solvent is critical for successful purification.
Q4: How do I select an appropriate recrystallization solvent?
A4: An ideal solvent will dissolve the this compound at an elevated temperature but have limited solubility at lower temperatures, which maximizes the recovery of pure crystals upon cooling.[6] It is often beneficial to use a mixed solvent system, such as ethanol/water or methanol/water.[6] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.[6]
Q5: Can column chromatography be used to purify this compound?
A5: Yes, column chromatography is a viable purification technique for cinnamic acid esters and can be adapted for this compound.[7][8] It is particularly useful for separating compounds with different polarities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Synthesis (Perkin Reaction)
Q: My Perkin reaction has a low yield. What are the possible causes and solutions?
A: Low yields in the Perkin reaction can be attributed to several factors:
-
Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[5]
-
Impure Reactants: The 2-bromobenzaldehyde starting material may contain impurities. It is advisable to use freshly purified 2-bromobenzaldehyde.
-
Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[5] Ensure the reaction is heated sufficiently and for an adequate duration.
-
Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture and an incomplete reaction.
Q: I am observing the formation of a dark, resinous byproduct. What is it and how can I avoid it?
A: The formation of dark, resinous materials is a common issue in the Perkin reaction, often due to the self-condensation of the aldehyde or other side reactions at high temperatures.[5] To minimize this:
-
Ensure the reaction temperature does not significantly exceed the recommended range.
-
Use purified 2-bromobenzaldehyde to avoid impurities that might catalyze polymerization.
-
A proper workup procedure, including treatment with activated charcoal, can help remove some of these colored impurities.[6]
Purification (Recrystallization)
Q: My this compound is not dissolving in the hot solvent.
A: This could be due to the use of an unsuitable solvent or an insufficient amount of solvent. Try adding more of the hot solvent in small portions. If it still does not dissolve, a different, more suitable solvent or a mixed solvent system may be necessary.[6][9]
Q: The product "oils out" instead of forming crystals.
A: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. It can also be caused by the presence of impurities that lower the melting point of the product. To remedy this, try reheating the solution and allowing it to cool more slowly. Adding a seed crystal of the pure compound can also help induce crystallization.[9]
Q: The yield after recrystallization is very low.
A: A low recovery can result from using too much solvent, which keeps more of the product dissolved at low temperatures. Using an excessive amount of cold solvent to wash the crystals can also lead to product loss. Ensure you use the minimum amount of hot solvent necessary for dissolution and wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Data Presentation
Table 1: Common Recrystallization Solvents for Cinnamic Acid Derivatives
| Solvent System | Temperature (°C) | Solubility | Notes |
| Water | 25 | Very Low | Cinnamic acids are generally poorly soluble in cold water.[6] |
| Water | 100 | Low | Solubility increases with temperature, but may not be sufficient alone.[6] |
| Ethanol | 25 | High | Often used as the "soluble" solvent in a mixed-solvent system.[6] |
| Methanol/Water | Varies | Varies with ratio | A common and effective mixed solvent system.[6] |
| Ethanol/Water | Varies | Varies with ratio | Another common and effective mixed solvent system.[6] |
| Toluene | Varies | Good for non-polar compounds | May be a good choice for recrystallization.[10] |
| Heptane/Ethyl Acetate | Varies | Varies with ratio | A potential mixed solvent system for purification.[10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Selected solvent or solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (e.g., ethanol) and begin heating and stirring. Continue to add the hot "soluble" solvent in small portions until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them. If the solution is colored, activated charcoal can be added to the hot solution before filtration to remove colored impurities.[6]
-
Inducing Crystallization: If using a mixed solvent system, add the "insoluble" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "soluble" solvent to redissolve the precipitate.[6]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals thoroughly, either by air drying on a watch glass or in a desiccator.
Protocol 2: Column Chromatography for Purification
Materials:
-
Crude this compound
-
Silica gel or Alumina (stationary phase)
-
Selected eluent (mobile phase, e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) supplies for monitoring
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin passing the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for the synthesis and purification of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Impact of solvent choice on the bromination of trans-cinnamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of trans-cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of the bromination of trans-cinnamic acid?
The bromination of trans-cinnamic acid proceeds through a stereospecific anti-addition mechanism. This means the two bromine atoms add to opposite faces of the double bond. This results in the formation of the erythro diastereomer, specifically a racemic mixture of (2R, 3S)-2,3-dibromo-3-phenylpropanoic acid and (2S, 3R)-2,3-dibromo-3-phenylpropanoic acid. This product has a characteristic melting point in the range of 202-204 °C.[1]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the bromination of trans-cinnamic acid by influencing reaction rate, yield, and ease of product isolation.
-
Polar aprotic solvents , such as dichloromethane (DCM), are commonly used and often provide good yields with relatively short reaction times.[2] The reaction in DCM is often rapid, with the product precipitating out of the solution as it forms.[2]
-
Polar protic solvents , like glacial acetic acid, can also be used. However, the reaction may be slower, and the removal of the high-boiling point acetic acid from the product can be challenging.[2]
-
Mixed solvent systems , such as ethanol and water, are typically used for recrystallization to purify the crude product.[3]
Q3: Why is pyridinium tribromide sometimes used instead of liquid bromine?
Pyridinium tribromide is a solid, stable, and safer alternative to liquid bromine.[3] Liquid bromine is highly volatile, corrosive, and toxic, requiring handling in a fume hood with extreme caution. Pyridinium tribromide serves as a source of bromine in situ, releasing it slowly into the reaction mixture, which makes the reaction more controlled and easier to handle.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent red-brown color of bromine in the reaction mixture. | 1. Incomplete reaction. 2. Excess bromine was added. | 1. Allow the reaction to stir for a longer period or gently heat the mixture according to the protocol. 2. Add a few drops of cyclohexene to the reaction mixture. Cyclohexene will react with the excess bromine, resulting in a colorless solution.[2] |
| Low product yield. | 1. Incomplete reaction. 2. Loss of product during filtration or transfer. 3. Sub-optimal solvent choice for the reaction conditions. 4. Impurities in starting materials. | 1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Carefully transfer the product and wash the reaction flask with a small amount of cold solvent to recover any remaining crystals. 3. Refer to the data table below to select a solvent known for higher yields. 4. Use pure starting materials. |
| Product has a low or broad melting point. | 1. The product is impure and may contain unreacted starting material or byproducts. 2. The product is the threo diastereomer (from syn-addition), which has a melting point of 93-95 °C.[1] | 1. Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[3] 2. This is unlikely if the starting material was pure trans-cinnamic acid. Confirm the stereochemistry using spectroscopic methods if necessary. |
| Difficulty in removing the solvent (especially glacial acetic acid). | Glacial acetic acid has a high boiling point and can be difficult to remove completely by simple drying. | Wash the solid product thoroughly with cold water during vacuum filtration until the odor of acetic acid is no longer detectable.[4] |
| The product is an oil or does not crystallize. | 1. The presence of impurities is preventing crystallization. 2. Insufficient cooling of the solution. | 1. Attempt to purify the oil using column chromatography. 2. Ensure the solution is cooled in an ice bath for a sufficient amount of time. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Quantitative Data Presentation
The following table summarizes reported yields for the bromination of trans-cinnamic acid in different solvents. Note that reaction conditions may vary between different sources.
| Solvent | Reagent | Typical Yield | Reference |
| Dichloromethane | Bromine | 80-93% | [2] |
| Glacial Acetic Acid | Bromine | ~77% (calculated from experimental data) | [5] |
| Glacial Acetic Acid | Pyridinium Tribromide | ~50% (crude) | [6] |
Experimental Protocols
Protocol 1: Bromination in Dichloromethane
-
In a round-bottom flask, dissolve trans-cinnamic acid in dichloromethane (CH₂Cl₂).
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with stirring. The red-brown color of the bromine should disappear as it reacts.
-
After the addition is complete, continue stirring for 30 minutes. The product should precipitate out of the solution.[2]
-
If the bromine color persists, add a few drops of cyclohexene until the solution is colorless.[2]
-
Collect the solid product by vacuum filtration and wash with cold dichloromethane.
-
Air dry the product and determine the melting point and yield.
Protocol 2: Bromination in Glacial Acetic Acid
-
Dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask. Gentle heating may be required to dissolve the starting material.[1]
-
Add a solution of bromine in glacial acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for the specified time (typically 15-60 minutes).[1][3]
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.[4]
-
Dry the product and determine its melting point and yield.
Protocol 3: Recrystallization from Ethanol/Water
-
Dissolve the crude 2,3-dibromo-3-phenylpropanoic acid in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.[3]
-
Dry the crystals and measure the final melting point and yield.
Visualizations
References
Optimizing reaction conditions for the synthesis of 2-Bromocinnamic acid esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2-Bromocinnamic acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound esters?
A1: The synthesis is typically a two-step process. First, this compound is synthesized, most commonly from 2-bromobenzaldehyde. Second, the resulting acid undergoes esterification with the desired alcohol. Key reactions for the first step include the Perkin reaction, while the second step is commonly achieved via Fischer-Speier esterification.
Q2: Which method is recommended for synthesizing the this compound precursor?
A2: The Perkin reaction is a widely used method for producing cinnamic acids.[1] It involves the aldol condensation of an aromatic aldehyde (in this case, 2-bromobenzaldehyde) with an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as anhydrous sodium acetate) as a weak base catalyst.[1][2]
Q3: What is the most effective way to esterify this compound?
A3: Fischer-Speier esterification is a reliable and common method for converting this compound into its ester.[3] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of the desired alcohol, which serves as both the reactant and the solvent.[3] A strong acid like sulfuric acid (H₂SO₄) is typically used as the catalyst.[3]
Q4: How does the ortho-bromo substituent affect the synthesis?
A4: The bromine atom at the ortho position can introduce steric hindrance near the carboxylic acid group.[4] This may slow the rate of esterification compared to unsubstituted cinnamic acid, potentially requiring longer reaction times or higher temperatures to achieve good yields.[3]
Synthesis and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its subsequent esterification.
Part 1: Synthesis of this compound via Perkin-type Reaction
Q: My reaction to synthesize this compound from 2-bromobenzaldehyde shows low to no conversion. What are the likely causes and solutions?
A: Low or no yield in a Perkin-type reaction can often be attributed to several critical factors:
-
Moisture in Reagents: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride and deactivate the catalyst.[5]
-
Solution: Ensure all glassware is thoroughly oven-dried. Use fresh, anhydrous acetic anhydride and anhydrous sodium or potassium acetate.
-
-
Insufficient Temperature: This reaction requires high temperatures to proceed efficiently.
-
Solution: The reaction mixture should be heated in an oil bath to a stable temperature between 160-180°C.[5]
-
-
Inadequate Reaction Time: The condensation can be slow.
-
Inactive Catalyst: The alkali salt catalyst must be anhydrous to be effective.[6]
-
Solution: Use freshly fused or commercially sourced anhydrous sodium acetate.
-
Q: The reaction has produced a dark, tar-like substance instead of a crystalline product. Why did this happen?
A: Tar formation is usually a result of side reactions caused by improper reaction conditions.
-
Localized Overheating: Hot spots in the reaction mixture can lead to decomposition and polymerization.
-
Incorrect Stoichiometry: An improper ratio of reactants can promote side reactions.
-
Solution: Carefully measure the reactants according to the established protocol. A typical molar ratio is approximately 1 part benzaldehyde, 1.5 parts acetic anhydride, and 0.6 parts anhydrous sodium acetate.[5]
-
Part 2: Esterification of this compound
Q: The esterification of my this compound is incomplete, with significant starting material remaining. How can I drive the reaction to completion?
A: Fischer esterification is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products.
-
Insufficient Alcohol: A large excess of the alcohol is needed to push the equilibrium forward.
-
Solution: Use the alcohol as the solvent, typically in a 10-20 fold excess compared to the carboxylic acid.[3]
-
-
Water Byproduct: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Solution: While using excess alcohol is often sufficient, for stubborn reactions, water can be removed physically using a Dean-Stark apparatus.[7]
-
-
Catalyst Amount: An insufficient amount of acid catalyst will result in a slow reaction rate.
-
Solution: Use a catalytic amount of concentrated sulfuric acid, typically 0.1-0.2 equivalents relative to the carboxylic acid.[3]
-
Q: I am having trouble isolating a pure product after the work-up. What are common purification pitfalls?
A: Purification challenges often stem from an incomplete work-up procedure.
-
Residual Acid Catalyst: The strong acid catalyst must be completely neutralized before extraction.
-
Solution: During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases completely.[3]
-
-
Unreacted Carboxylic Acid: If the esterification was incomplete, the unreacted this compound will be extracted with the product.
Data Presentation
Table 1: Typical Reaction Conditions for Cinnamic Acid Synthesis via Perkin Reaction
| Parameter | Condition | Reference |
| Aromatic Aldehyde | 1.0 equivalent | [5] |
| Acid Anhydride | 1.4 - 1.5 equivalents | [5] |
| Base Catalyst | Anhydrous Sodium or Potassium Acetate (0.6 eq) | [2][5] |
| Temperature | 160 - 180°C | [5] |
| Time | 3 - 8 hours | [2][5] |
Table 2: Typical Reaction Conditions for Fischer-Speier Esterification
| Parameter | Condition | Reference |
| Carboxylic Acid | 1.0 equivalent | [3] |
| Alcohol | 10 - 20 equivalents (serves as solvent) | [3] |
| Acid Catalyst | Conc. H₂SO₄ or p-TsOH (0.1 - 0.2 eq) | [3] |
| Temperature | Reflux | [3] |
| Time | 3 - 6 hours (monitor by TLC) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reactant Mixture: Combine 2-bromobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq) in the flask.[5]
-
Reaction: Heat the mixture in an oil bath at 160-180°C with stirring for 3-5 hours.[5]
-
Work-up: Allow the mixture to cool slightly, then pour it into a beaker of water.[5] Add a saturated solution of sodium carbonate until the solution is alkaline to convert the product to its soluble sodium salt.[5]
-
Purification: Filter the solution to remove any impurities. If the solution is colored, it can be decolorized with activated charcoal.[2]
-
Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic, causing the this compound to precipitate.[2]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[2] Recrystallization from an ethanol-water mixture can be performed for further purification.[2]
Protocol 2: Synthesis of Ethyl 2-Bromocinnamate
-
Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).[3]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.[3]
-
Reflux: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction's progress by TLC.[3]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.[3]
-
Neutralization: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution until gas evolution stops.[3]
-
Washing: Sequentially wash the organic layer with water and then brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ethyl 2-bromocinnamate.[3]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound esters.
Caption: Troubleshooting decision tree for low product yield in synthesis reactions.
Caption: Simplified signaling pathway for the Fischer Esterification mechanism.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 7499-56-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the characterization of 2-Bromocinnamic acid. The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data and detailed protocols to aid in method selection and application. This document covers spectroscopic, chromatographic, and thermal analysis techniques, presenting their principles, typical experimental parameters, and the nature of the data they provide.
Comparison of Analytical Techniques
The selection of an analytical method for the characterization of this compound depends on the specific information required. Spectroscopic methods are excellent for structural elucidation and identification, while chromatographic techniques are ideal for purity assessment and quantification. Thermal analysis provides information on the physicochemical properties of the solid state.
Quantitative Data Summary
The following table summarizes the typical performance of various analytical techniques for the analysis of this compound and its isomers. It is important to note that specific performance metrics can vary based on the instrumentation and experimental conditions.
| Analytical Technique | Information Provided | Typical Performance Metrics | Comparison with Alternatives (3- and 4-Bromocinnamic acid) |
| ¹H & ¹³C NMR Spectroscopy | Detailed molecular structure, identification of isomers, and quantification. | High resolution and reproducibility. Quantitative analysis (qNMR) can achieve high accuracy and precision. | Isomers are readily distinguishable by their unique chemical shifts and coupling patterns in the aromatic region. |
| FTIR/ATR-IR Spectroscopy | Identification of functional groups (C=O, C=C, C-Br, O-H). | High specificity for functional groups. Primarily qualitative but can be used for quantitative analysis with calibration. | The isomers show subtle differences in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns on the benzene ring. |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight determination and structural information from fragmentation patterns. | High sensitivity (ng to pg level). GC-MS is suitable for volatile derivatives, while LC-MS is applicable to the non-derivatized acid.[1][2] | All isomers have the same molecular weight. Fragmentation patterns may show minor differences that can aid in differentiation. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and separation of isomers and impurities. | High precision and accuracy for quantification. Typical linearity with R² > 0.99. LOD and LOQ in the µg/mL to ng/mL range.[3][4] | Isomers can be baseline separated with optimized chromatographic conditions, allowing for their individual quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of volatile derivatives of the acid. | High resolution and sensitivity. Requires derivatization to increase volatility. | Derivatized isomers can be separated and identified based on their retention times and mass spectra. |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, and decomposition profile. | Provides information on the solid-state properties and thermal behavior of the compound. | The melting points of the isomers differ, reflecting differences in their crystal lattice energies. 4-Bromocinnamic acid generally has the highest melting point.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and analytical goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (ATR or pellet holder).
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene and aromatic ring, and the C-Br stretch.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration range for analysis.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the λmax of this compound (around 270 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. Assess purity by calculating the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound, typically after derivatization.
Methodology:
-
Sample Preparation (Derivatization): Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or silyl ester by reacting with an appropriate derivatizing agent (e.g., methanol with an acid catalyst or BSTFA).
-
Instrumentation: A GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-400).
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a library of known spectra.
Thermal Analysis (TGA/DSC)
Objective: To determine the thermal stability and melting point of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Instrumentation: A Thermogravimetric Analyzer (TGA) or a Differential Scanning Calorimeter (DSC).
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere such as nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, commonly 10°C/min.
-
Temperature Range: From ambient temperature to a temperature above the expected decomposition point (e.g., 25°C to 600°C for TGA) or melting point (e.g., 25°C to 250°C for DSC).
-
-
Data Analysis:
-
TGA: Analyze the thermogram (mass vs. temperature) to determine the onset of decomposition and the temperature at which significant mass loss occurs.
-
DSC: Analyze the thermogram (heat flow vs. temperature) to determine the melting point (the peak of the endothermic transition) and the enthalpy of fusion (the area under the melting peak).
-
Visualizations
Experimental Workflow for Characterization
Caption: A general experimental workflow for the characterization of a chemical substance like this compound.
Logical Relationships of Analytical Methods
Caption: Logical relationship between the properties of this compound and the analytical methods used for their determination.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-2-Bromocinnamic acid and its structural isomers. Understanding the NMR spectral characteristics is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds in research and development settings. This document presents experimental data, detailed protocols, and visual aids to facilitate the interpretation of NMR spectra for cinnamic acid derivatives.
Introduction to NMR Analysis of Cinnamic Acids
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For derivatives of cinnamic acid, ¹H NMR is particularly useful for ascertaining the stereochemistry of the alkene moiety. The coupling constant (J) between the vinylic protons (Hα and Hβ) is characteristically larger for the trans (or E) isomer (typically 12-18 Hz) than for the cis (or Z) isomer (typically 7-12 Hz). Furthermore, the position of substituents on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons, providing clear structural information. ¹³C NMR provides complementary data on the carbon framework of the molecule.
This guide focuses on the spectral features of (E)-2-Bromocinnamic acid, comparing it with its parent compound, (E)-cinnamic acid, and its constitutional isomers, (E)-3-bromocinnamic acid and (E)-4-bromocinnamic acid, to illustrate the electronic effects of the bromine substituent's position.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for (E)-2-Bromocinnamic acid and related compounds. All spectra were recorded in DMSO-d₆ to allow for comparison.
| Compound | Hα (ppm) | Hβ (ppm) | ³JHαHβ (Hz) | Aromatic Protons (ppm) | COOH (ppm) |
| (E)-2-Bromocinnamic acid | 6.59 (d) | 7.91 (d) | ~16.0 | 7.37 (t), 7.45 (t), 7.72 (d), 7.87 (d) | ~12.7 |
| (E)-Cinnamic acid | 6.58 (d) | 7.60 (d) | 16.0 | 7.40-7.45 (m, 3H), 7.65-7.75 (m, 2H) | ~12.5 |
| (E)-3-Bromocinnamic acid | 6.63 (d) | 7.58 (d) | ~16.0 | 7.38 (t), 7.61 (d), 7.72 (d), 7.95 (s) | ~12.6 |
| (E)-4-Bromocinnamic acid | 6.56 (d) | 7.57 (d) | 15.6 | 7.60-7.70 (m, 4H) | ~12.6 |
Analysis: The large coupling constant (³JHαHβ) of ~16 Hz for all compounds confirms their trans (E) configuration. In (E)-2-Bromocinnamic acid, the Hβ proton is significantly deshielded (7.91 ppm) compared to the other isomers. This is due to the through-space anisotropic effect of the nearby bromine atom. The aromatic region of 2-bromocinnamic acid shows four distinct signals, as expected from the ortho-substitution pattern, which removes the plane of symmetry present in the 4-bromo isomer.
Comparative ¹³C NMR Data
The ¹³C NMR data provides further structural insights. The chemical shifts for key carbons are presented below (solvent: DMSO-d₆).
| Compound | Cα (ppm) | Cβ (ppm) | C=O (ppm) | C1 (ipso) | C2 | C3 | C4 | C5 | C6 |
| (E)-2-Bromocinnamic acid | 123.6 | 139.7 | 167.3 | 134.1 | 124.0 | 132.0 | 130.0 | 128.3 | 133.5 |
| (E)-Cinnamic acid | 119.4 | 144.0 | 167.7 | 134.3 | 128.2 | 129.0 | 130.3 | 129.0 | 128.2 |
| (E)-3-Bromocinnamic acid | 121.0 | 142.3 | 167.4 | 136.6 | 130.6 | 121.0 | 133.8 | 129.8 | 127.8 |
| (E)-4-Bromocinnamic acid | 120.2 | 142.6 | 167.4 | 133.6 | 130.1 | 131.9 | 123.5 | 131.9 | 130.1 |
Analysis: The chemical shift of the carbon atom directly attached to the bromine (C-Br) is a key indicator. In (E)-2-Bromocinnamic acid, this is C2 at 124.0 ppm. For the 3-bromo and 4-bromo isomers, the C-Br signals are at 121.0 ppm and 123.5 ppm, respectively. The vinylic carbon, Cβ, in (E)-2-Bromocinnamic acid is shifted upfield (139.7 ppm) compared to the parent cinnamic acid (144.0 ppm) due to the electronic and steric influence of the ortho-bromo group.
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for cinnamic acid derivatives is as follows:
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids as it effectively solubilizes the compound and shifts the exchangeable carboxyl proton downfield, away from other signals.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. Acquisition time can range from 30 minutes to several hours.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Visualizing NMR Analysis and Molecular Structures
To further clarify the process and the structures being compared, the following diagrams are provided.
Caption: A generalized workflow for NMR analysis, from sample preparation to final structural determination.
Caption: A visual comparison of the chemical structures highlighting the position of the bromine substituent. Note: Images are placeholders for structural representation.
Conclusion
The ¹H and ¹³C NMR spectra provide a definitive fingerprint for this compound and its isomers. Key diagnostic features for (E)-2-Bromocinnamic acid include the significant downfield shift of the β-vinylic proton in the ¹H NMR spectrum and the characteristic chemical shifts of the ortho-substituted aromatic carbons in the ¹³C NMR spectrum. By comparing these features to reference compounds, researchers can confidently identify and characterize their synthesized or isolated materials. The protocols and data presented herein serve as a valuable resource for professionals engaged in the fields of chemical synthesis, analysis, and drug development.
Unveiling 2-Bromocinnamic Acid and Its Transformation Products: A Guide to Mass Spectrometry and GC-MS Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of 2-Bromocinnamic acid and its derivatives. Supported by experimental data and detailed protocols, this document offers insights into fragmentation patterns, analytical methodologies, and alternative approaches, facilitating robust characterization of these compounds.
Executive Summary
This compound, a halogenated derivative of cinnamic acid, and its metabolic or synthetic products are of significant interest in various fields, including pharmaceutical and chemical synthesis. Accurate identification and quantification of these compounds are crucial for quality control, reaction monitoring, and metabolic studies. This guide delves into the mass spectrometric behavior of this compound and its common products, such as its methyl ester and debrominated form (cinnamic acid), primarily focusing on electron ionization (EI) mass spectrometry and GC-MS analysis. We present a comparative analysis of their fragmentation patterns and discuss the advantages of GC-MS for their separation and identification. Furthermore, we provide a foundational experimental protocol for GC-MS analysis and explore alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Mass Spectrometry of this compound: A Look at Fragmentation
Electron ionization mass spectrometry of this compound (molecular weight: 227.05 g/mol ) reveals a characteristic fragmentation pattern dominated by the loss of the bromine atom. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the 79Br and 81Br isotopes, respectively.
The most prominent feature in the mass spectrum is the base peak at a mass-to-charge ratio (m/z) of 147. This fragment, [C9H7O2]+, is formed by the facile cleavage of the carbon-bromine bond.[1][2] This observation is consistent with the fragmentation of other ortho-substituted cinnamic acids where the loss of the substituent is a dominant pathway.[1] Other significant fragments and their proposed structures are detailed in the table below.
Table 1: Key Mass Fragments of this compound (EI-MS)
| m/z | Proposed Fragment | Relative Abundance (%) |
| 228 | [M+2]+• (containing 81Br) | ~98 |
| 226 | [M]+• (containing 79Br) | 100 |
| 182/180 | [M - COOH]+ | Moderate |
| 147 | [M - Br]+ | 100 (Base Peak) |
| 118 | [C9H6O]+• | Moderate |
| 103 | [C8H7]+ | High |
| 90 | [C7H6]+• | Moderate |
| 77 | [C6H5]+ | High |
Note: Relative abundances are approximate and can vary depending on the instrument and experimental conditions.
Comparative GC-MS Analysis: this compound and Its Products
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC-MS offers excellent resolution and sensitive detection.
This compound:
As a carboxylic acid, this compound can be analyzed directly by GC-MS, but derivatization is often employed to improve its volatility and chromatographic peak shape. Silylation, for instance, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the acidic proton into a less polar trimethylsilyl group. The mass spectrum of the derivatized compound will show a corresponding increase in the molecular ion mass.
Cinnamic Acid (Debromination Product):
The mass spectrum of cinnamic acid (molecular weight: 148.16 g/mol ) serves as a key comparison point. Its molecular ion is observed at m/z 148.[3][4] Major fragments include ions at m/z 131 (loss of -OH), 103 (loss of -COOH), and 77 (phenyl group).[3][5] The absence of the characteristic bromine isotope pattern and the different fragmentation pathway clearly distinguish it from this compound.
Methyl 2-Bromocinnamate (Esterification Product):
The esterification of this compound to form methyl 2-bromocinnamate (molecular weight: 241.08 g/mol ) results in a predictable shift in the mass spectrum. The molecular ion peaks will appear at m/z 240 and 242. Key fragments would include the loss of the methoxy group (-OCH3) to give an ion at m/z 209/211 and the loss of the bromine atom to yield a fragment at m/z 161. The mass spectrum of the analogous methyl cinnamate shows a molecular ion at m/z 162 and prominent fragments at m/z 131, 103, and 77.[6]
Table 2: Comparison of Key GC-MS Data for this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 227.05 | 226/228 | 147, 103, 77 |
| Cinnamic Acid | 148.16 | 148 | 131, 103, 77 |
| Methyl 2-Bromocinnamate | 241.08 | 240/242 | 209/211, 161, 103, 77 |
| Methyl Cinnamate | 162.18 | 162 | 131, 103, 77 |
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of this compound is provided below. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
Sample Preparation (Derivatization):
-
Dissolve a known amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of pyridine or acetonitrile).
-
Add a derivatizing agent, such as 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a designated time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound and its products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis without derivatization. It offers high sensitivity and is well-suited for complex matrices.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector is a common and reliable method for the quantification of cinnamic acid derivatives, which typically exhibit strong UV absorbance. However, it does not provide the structural information that mass spectrometry offers.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key chemical transformations, the following diagrams are provided.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation of this compound in EI-MS.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-Cinnamic acid(140-10-3) MS spectrum [chemicalbook.com]
- 4. trans-Cinnamic acid [webbook.nist.gov]
- 5. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and TLC for Monitoring 2-Bromocinnamic Acid Reactions
For researchers, scientists, and professionals in drug development, the effective monitoring of chemical reactions is paramount to ensure optimal yields and purity. When synthesizing derivatives of 2-Bromocinnamic acid, a versatile building block in organic synthesis, chromatography is the method of choice for tracking reaction progress.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for this purpose, supported by experimental protocols and data.
This comparison will focus on a common reaction: the Fischer esterification of this compound to form Ethyl 2-bromocinnamate. This reaction provides a clear example of a change in polarity, which is the fundamental principle behind chromatographic separation in this context.
At a Glance: HPLC vs. TLC for Reaction Monitoring
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative analysis, high-resolution separation | Qualitative analysis, rapid reaction monitoring |
| Sensitivity | High (ng to pg range) | Low (µg to ng range) |
| Resolution | Excellent | Moderate |
| Analysis Time | 5-30 minutes per sample | < 5-10 minutes for multiple samples |
| Cost | High initial investment and running costs | Low cost for plates and solvents |
| Data Output | Chromatogram with retention times and peak areas | Plate with spots, characterized by Rf values |
Quantitative Data Comparison
To illustrate the differences in data output, the following tables summarize hypothetical, yet realistic, results for the esterification of this compound.
Table 1: HPLC Analysis Data
A reverse-phase HPLC method is ideal for separating the more polar this compound from the less polar Ethyl 2-bromocinnamate. In this mode, the less polar compound interacts more strongly with the non-polar stationary phase, resulting in a longer retention time.[2][3]
| Compound | Retention Time (min) | Peak Area (%) at t=1h | Peak Area (%) at t=4h |
| This compound | 4.2 | 45 | 5 |
| Ethyl 2-bromocinnamate | 7.8 | 55 | 95 |
Table 2: TLC Analysis Data
Using a polar stationary phase (silica gel), the less polar product (ester) will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material (carboxylic acid).[4][5]
| Compound | Rf Value | Observation at t=1h | Observation at t=4h |
| This compound | 0.35 | Spot present | Faint spot |
| Ethyl 2-bromocinnamate | 0.70 | Spot present | Intense spot |
Experimental Workflow
The process of monitoring a reaction using either HPLC or TLC follows a similar initial sequence of sampling, but diverges in the analytical step.
Experimental Protocols
Below are detailed methodologies for monitoring the esterification of this compound using both HPLC and TLC.
Protocol 1: HPLC Method
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of the reaction mixture.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Withdraw approximately 0.1 mL of the reaction mixture.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract with 1 mL of ethyl acetate.
-
Dilute a small portion of the organic layer with the mobile phase to an appropriate concentration.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject 10 µL of the prepared sample. Record the chromatogram and integrate the peak areas for this compound and Ethyl 2-bromocinnamate to determine their relative percentages over time.
Protocol 2: TLC Method
This protocol provides a rapid, qualitative method to assess reaction progress. TLC is an effective way to visualize the consumption of the starting material and the formation of the product.[4]
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate in a 7:3 ratio. A small amount of acetic acid (e.g., 1 drop) can be added to the eluent to reduce tailing of the carboxylic acid spot.[5]
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Dilute the aliquot in a small vial with a few drops of ethyl acetate.
-
-
Procedure:
-
On a TLC plate, spot the starting material (this compound standard), the reaction mixture, and a "co-spot" containing both the standard and the reaction mixture.[6]
-
Place the plate in a TLC chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Analysis: The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4][7]
Logical Framework for Method Selection
The choice between HPLC and TLC depends on the specific requirements of the analysis.
Conclusion
Both HPLC and TLC are valuable tools for monitoring reactions involving this compound.
TLC is a simple, fast, and cost-effective method ideal for quick qualitative checks to see if a reaction is progressing and when it has reached completion.[6][8] Its ability to run multiple samples simultaneously makes it excellent for screening reaction conditions.
HPLC provides detailed quantitative information, offering high sensitivity and superior resolution. It is the preferred method when precise data on reaction kinetics, yield, and impurity profiling are necessary, which is often critical in later stages of research and in drug development.
For most routine synthetic labs, TLC is the workhorse for everyday reaction monitoring, with HPLC being employed when more detailed, quantitative analysis is required for publication, process optimization, or quality control purposes.
References
- 1. japsonline.com [japsonline.com]
- 2. uv.es [uv.es]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Reactivity of 2-Bromocinnamic Acid and 3-Bromocinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Bromocinnamic acid and 3-Bromocinnamic acid, two isomeric compounds with significant applications in organic synthesis and drug discovery. The position of the bromine atom on the phenyl ring relative to the acrylic acid moiety imparts distinct electronic and steric characteristics, leading to notable differences in their behavior in common synthetic transformations. This document focuses on their reactivity in palladium-catalyzed cross-coupling reactions, namely the Heck and Suzuki-Miyaura couplings, and provides illustrative data and detailed experimental protocols to guide synthetic strategy.
Introduction to 2- and 3-Bromocinnamic Acid
This compound and 3-Bromocinnamic acid are substituted cinnamic acids where a bromine atom is located at the ortho and meta positions of the phenyl ring, respectively. The close proximity of the bulky bromine atom and the carboxylic acid group in the 2-isomer can lead to significant steric hindrance, influencing the approach of reactants and catalysts. In contrast, the 3-isomer is less sterically congested, and its reactivity is primarily governed by the electronic effects of the bromo and acrylic acid substituents. These structural differences are expected to manifest in varying reaction rates and yields in synthetic transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] The reactivity of aryl halides in these reactions is highly dependent on the nature and position of the substituents on the aromatic ring.
In the case of this compound, the ortho-substitution of the carboxylic acid group can sterically hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle. This may necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Conversely, 3-bromocinnamic acid is expected to be more reactive in typical palladium-catalyzed couplings. The bromine atom in the meta position is less sterically encumbered, allowing for more facile oxidative addition.
Illustrative Performance in Heck and Suzuki-Miyaura Couplings
| Reaction Type | Isomer | Coupling Partner | Hypothetical Yield (%) | Notes |
| Heck Reaction | This compound | Styrene | 65-75% | Lower yield anticipated due to steric hindrance from the ortho-carboxylic acid group, potentially impeding the approach of the palladium catalyst. |
| Heck Reaction | 3-Bromocinnamic acid | Styrene | 85-95% | Higher yield expected due to reduced steric hindrance at the reaction site, allowing for more efficient catalytic turnover. |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | 70-80% | Steric hindrance may slow down the transmetalation step, leading to a slightly lower yield compared to the 3-isomer. |
| Suzuki-Miyaura Coupling | 3-Bromocinnamic acid | Phenylboronic acid | 90-98% | Favorable steric and electronic environment for efficient Suzuki-Miyaura coupling, leading to a high expected yield. |
Experimental Protocols
The following are detailed experimental protocols for conducting comparative studies on the reactivity of 2- and 3-bromocinnamic acid in Heck and Suzuki-Miyaura reactions.
Protocol 1: Comparative Heck Reaction with Styrene
Objective: To compare the reactivity of this compound and 3-bromocinnamic acid in a palladium-catalyzed Heck reaction with styrene.
Materials:
-
This compound
-
3-Bromocinnamic acid
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tubes or similar reaction vessels
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To two separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 227.05 mg) to one and 3-bromocinnamic acid (1.0 mmol, 227.05 mg) to the other.
-
To each tube, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add anhydrous DMF (5 mL) to each tube, followed by triethylamine (1.5 mmol, 0.21 mL).
-
Finally, add styrene (1.2 mmol, 0.14 mL) to each reaction mixture.
-
Seal the Schlenk tubes and heat the reactions at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute each reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to isolate the respective coupled products.
-
Determine the yield of each product and compare the results.
Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To compare the reactivity of this compound and 3-bromocinnamic acid in a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
This compound
-
3-Bromocinnamic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks or reaction vials
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 mmol, 227.05 mg) in one and 3-bromocinnamic acid (1.0 mmol, 227.05 mg) in the other with anhydrous 1,4-dioxane (8 mL).
-
To each flask, add phenylboronic acid (1.2 mmol, 146.3 mg).
-
Prepare a 2 M aqueous solution of potassium carbonate (2.0 mmol in 1 mL of degassed water) and add it to each reaction flask.
-
Bubble argon through each reaction mixture for 15 minutes to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to each flask under a positive pressure of argon.
-
Heat the reaction mixtures to 90 °C and stir for 8 hours.
-
After cooling to room temperature, acidify the mixtures with 1 M HCl to a pH of approximately 2.
-
Extract the aqueous layers with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by recrystallization or column chromatography.
-
Calculate the yields of the biaryl products and compare the reactivity of the two isomers.
Visualizing Reaction Mechanisms and Influencing Factors
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the Heck and Suzuki-Miyaura reactions, along with a conceptual diagram of the factors influencing the reactivity of the bromocinnamic acid isomers.
References
A Comparative Guide to the Suzuki Coupling of 2-Bromocinnamic and 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 2-Bromocinnamic acid and 4-Bromocinnamic acid in the Suzuki coupling reaction. Understanding the reactivity differences between these positional isomers is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules, particularly in the development of novel therapeutics and functional materials.
Performance Comparison: Steric Hindrance as a Deciding Factor
The primary difference in the Suzuki coupling performance between this compound and 4-Bromocinnamic acid lies in the position of the bromine atom on the cinnamic acid backbone. The ortho-position of the bromine in this compound introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, thereby slowing down the rate-determining oxidative addition step of the catalytic cycle and potentially lowering the overall reaction yield.
In contrast, the bromine atom in 4-Bromocinnamic acid is located at the para-position, which is remote from the carboxylic acid and alkene functionalities. This lack of steric congestion allows for a more facile approach of the palladium catalyst, leading to a more efficient oxidative addition and, consequently, typically higher reaction yields under similar conditions.
While direct comparative studies under identical conditions are limited in publicly available literature, the general principles of steric hindrance in Suzuki coupling strongly suggest that 4-Bromocinnamic acid is the more reactive coupling partner.
Experimental Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of this compound and 4-Bromocinnamic acid with phenylboronic acid. It is important to note that these data points are compiled from different sources and reaction conditions may vary.
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | Typically lower yields expected due to steric hindrance |
| 4-Bromocinnamic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / Water | 100 | 12 | >95[1] |
Note: A specific yield for the Suzuki coupling of this compound under these exact conditions was not found in the searched literature. The expectation of lower yields is based on established principles of steric hindrance in Suzuki-Miyaura couplings.
Experimental Protocols
Below are detailed methodologies for performing Suzuki coupling reactions with bromocinnamic acid derivatives. These protocols are general and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki Coupling of Bromocinnamic Acids
This protocol is a general starting point for the Suzuki coupling of both 2- and 4-Bromocinnamic acid.
Materials:
-
Bromocinnamic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromocinnamic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Procedure for Aryl Bromides with Carboxylic Acid Functionality
This protocol is adapted for substrates containing a carboxylic acid moiety, which can sometimes interfere with the reaction.
Materials:
-
Bromobenzoic acid derivative (e.g., 4-Bromocinnamic acid) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed Toluene and Water
Procedure:
-
In an oven-dried Schlenk flask, combine the bromobenzoic acid derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (three cycles).
-
Add degassed toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
References
A Comparative Guide to the Structural and Reactivity Differences Between 2-Bromocinnamic Acid and α-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and reactivity profiles of two isomeric brominated cinnamic acids: 2-Bromocinnamic acid and α-Bromocinnamic acid. Understanding the distinct chemical behaviors of these compounds is crucial for their effective application as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document summarizes key experimental data, details relevant experimental protocols, and visualizes fundamental structural and reactive differences.
Structural Isomers: A Tale of Two Bromine Positions
This compound and α-Bromocinnamic acid share the same molecular formula, C₉H₇BrO₂, but differ in the position of the bromine atom. In this compound, the bromine is substituted on the phenyl ring at the ortho-position relative to the propenoic acid side chain. In contrast, α-Bromocinnamic acid features the bromine atom directly attached to the α-carbon of the propenoic acid chain. This seemingly subtle difference in bromine placement leads to significant variations in their chemical reactivity and steric environment.
Comparative Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | α-Bromocinnamic Acid |
| IUPAC Name | (E)-3-(2-bromophenyl)prop-2-enoic acid[1] | 2-bromo-3-phenylprop-2-enoic acid[2] |
| CAS Number | 7499-56-1[1] | 1727-53-3 |
| Molecular Weight | 227.05 g/mol [1] | 227.05 g/mol [2] |
| ¹H NMR (δ, ppm) | Aromatic H: ~7.3-7.9, Vinylic H: ~6.6, ~7.9, Carboxylic H: ~12.7 | Aromatic H: ~7.3-7.6, Vinylic H: ~8.3, Carboxylic H: (Not specified) |
| Key IR Peaks (cm⁻¹) | ~2500-3300 (O-H), ~1680-1700 (C=O), ~1620 (C=C) | (Not specified, but expected to be similar for the functional groups) |
Reactivity Profiles: A Study in Contrast
The differing locations of the bromine atom dictate the primary modes of reactivity for each isomer.
α-Bromocinnamic Acid: A Hub for Nucleophilic Substitution and Electrophilic Addition
The bromine atom on the α-carbon makes this position highly susceptible to nucleophilic substitution reactions . The proximity of the electron-withdrawing carboxylic acid group and the phenyl ring enhances the electrophilicity of the α-carbon. This makes α-bromocinnamic acid a valuable precursor for the synthesis of α-substituted cinnamic acid derivatives, including amino acids.
Furthermore, the double bond in α-bromocinnamic acid can participate in electrophilic addition reactions , although the presence of the electron-withdrawing bromine and carboxyl groups can deactivate the double bond towards some electrophiles.
This compound: A Key Player in Palladium-Catalyzed Cross-Coupling
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions , such as the Heck, Suzuki, and Sonogashira reactions. The ortho-position of the bromine atom can influence the reactivity and selectivity of these reactions due to steric and electronic effects. For instance, the ortho-substituent can promote intramolecular cyclization reactions. In palladium-catalyzed reactions, this compound is often favored for oxidative addition steps compared to its α-bromo isomer.[3]
Experimental Protocols
Detailed experimental procedures are essential for harnessing the unique reactivity of each isomer. Below are representative protocols for reactions characteristic of each compound.
Protocol 1: Synthesis of α-Bromocinnamic Aldehyde (A Precursor to α-Bromocinnamic Acid)
This protocol outlines the synthesis of α-bromocinnamic aldehyde, which can be subsequently oxidized to α-bromocinnamic acid.
Materials:
-
Cinnamic aldehyde
-
Acetic acid
-
Bromine
-
Anhydrous potassium carbonate
-
95% Ethanol
-
Water
Procedure: [4]
-
In a three-necked round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, a mixture of cinnamic aldehyde (0.33 mole) and acetic acid (167 ml) is stirred vigorously in a cold-water bath.
-
Bromine (0.33 mole) is added dropwise.
-
Anhydrous potassium carbonate (0.17 mole) is then added.
-
Once the gas evolution ceases, the mixture is refluxed for 30 minutes.
-
After cooling, the mixture is poured into water, leading to the separation of crude α-bromoaldehyde.
-
The resulting solid is filtered and recrystallized from 80% ethanol to yield α-bromocinnamic aldehyde.
Protocol 2: Heck Reaction of an Aryl Halide with Acrylic Acid to Synthesize a Cinnamic Acid Derivative
This protocol is a general representation of a Heck reaction, a key transformation for aryl halides like this compound.
Materials:
-
Aryl halide (e.g., o-bromoiodobenzene)
-
Acrylic acid
-
Palladium(II) acetate (catalyst)
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
To a vial containing the aryl halide (e.g., 0.500 g of o-bromoiodobenzene) dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.
-
Heat the mixture to 80-90 °C with stirring for one hour.
-
Cool the reaction to room temperature and then in an ice bath.
-
Isolate the product by suction filtration.
Conclusion
The structural distinction between this compound and α-Bromocinnamic acid gives rise to markedly different reactivity profiles. α-Bromocinnamic acid serves as a versatile building block for modifications at the α-position of the propenoic acid chain through nucleophilic substitution. In contrast, this compound is a valuable substrate for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. A thorough understanding of these differences, supported by the experimental data and protocols presented, is paramount for the strategic design of synthetic routes in drug discovery and materials science.
References
- 1. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-bromocinnamic acid | C9H7BrO2 | CID 246585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7499-56-1 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [ftp.orgsyn.org]
- 5. odinity.com [odinity.com]
- 6. benchchem.com [benchchem.com]
Antimicrobial efficacy of 2-Bromocinnamic acid compared to other cinnamic acid derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of 2-Bromocinnamic acid against other notable cinnamic acid derivatives. The following sections detail its performance, supported by experimental data, and outline the methodologies used for evaluation.
The escalating challenge of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with established biological activities. Among these, halogenated derivatives are of particular interest due to potentially enhanced antimicrobial efficacy. This guide focuses on this compound, comparing its in vitro activity with other cinnamic acid analogs.
Comparative Antimicrobial Efficacy: Quantitative Data
The antimicrobial potency of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data presented below, compiled from various studies, compares the MIC values of this compound with other selected cinnamic acid derivatives against common bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 32[1] |
| Escherichia coli | 64[1] | |
| Pseudomonas aeruginosa | 128[1] | |
| Cinnamic acid | Staphylococcus aureus | >5000 |
| Escherichia coli | >5000 | |
| p-Coumaric acid | Shigella dysenteriae | 61 (µM) |
| Mycobacterium tuberculosis H37Rv | 244 (µM) | |
| Neisseria gonorrhoeae | >6000 (µM) | |
| Ferulic Acid | Pseudomonas syringe | <2.0 (mM) |
| Escherichia coli | <2.0 (mM) | |
| Bacillus subtilis | <2.0 (mM) | |
| Caffeic Acid | Pseudomonas syringe | <2.0 (mM) |
| Escherichia coli | <2.0 (mM) | |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 (µmol/mL)[2] |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 (µmol/mL)[2] |
Proposed Mechanism of Action
The antimicrobial activity of cinnamic acid derivatives is generally attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. Halogenation, such as the introduction of a bromine atom in this compound, is believed to enhance this disruptive capability.[1][3]
Proposed antimicrobial mechanism of cinnamic acid derivatives.
Experimental Protocols
The following section details a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents like this compound.
Broth Microdilution Method for MIC Determination
This method ascertains the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Reagents and Materials:
-
Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Microbial Culture: Culture the target microorganism in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to reach the exponential growth phase. Dilute the culture to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
96-Well Microtiter Plate: Sterile plates are used for the assay.
2. Serial Dilution:
-
Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the 96-well plate using sterile broth. This creates a range of decreasing concentrations of the test compound.
-
Include control wells:
-
Positive Control: Broth with the microbial inoculum but no test compound.
-
Negative Control: Broth only, without any inoculum or test compound.
-
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Cover the plate and incubate under suitable conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]
4. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.[4]
Experimental workflow for MIC determination via broth microdilution.
References
A Comparative Guide to the In Vitro Biological Activity of 2-Bromocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2-Bromocinnamic acid derivatives in various biological assays, supported by experimental data and detailed protocols.
Cinnamic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities. The introduction of a bromine atom to the cinnamic acid scaffold, particularly at the second position (ortho-position), can significantly influence the molecule's electronic and steric properties, potentially enhancing its therapeutic effects. This guide provides a comparative overview of the in vitro biological activities of this compound and its derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory potential.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activity of this compound and related derivatives, allowing for a direct comparison of their efficacy.
Table 1: Antimicrobial Activity of this compound
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 128 µg/mL |
Note: Lower MIC values indicate higher antimicrobial activity.
Table 2: Anticancer Activity of Brominated Cinnamic Acid Derivatives
| Compound | Cancer Cell Line | IC50 Value |
| This compound | HeLa (Cervical Cancer) | 45.6 µM |
| This compound | MCF-7 (Breast Cancer) | 58.2 µM |
| 3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon Cancer) | 1.89 µM[1] |
| 3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HepG2 (Liver Cancer) | 4.05 µM[1] |
| 3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | MCF-7 (Breast Cancer) | 19.3 µM[1] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher anticancer activity.
Table 3: Anti-inflammatory Activity of a 4-Bromophenyl Substituted Cinnamic Acid Derivative
| Compound | Enzyme | IC50 Value |
| 2-(4-Bromophenyl)-3-(3,5-di-tert-butyl-2-hydroxyphenyl)acrylic acid | Soybean Lipoxygenase | 7.4 µM[2] |
Note: Lipoxygenase is an enzyme involved in the inflammatory pathway. Lower IC50 values indicate higher anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The test compound is pre-incubated with the COX enzymes for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or other suitable detection methods.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (no compound). The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and potential signaling pathways involved in the biological activity of this compound derivatives.
Caption: General experimental workflow for screening the biological activity of this compound derivatives.
While direct experimental evidence for the specific signaling pathways modulated by this compound derivatives is limited, based on the known mechanisms of the broader class of cinnamic acid derivatives, the following pathways are likely targets.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound derivatives in cancer cells.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromocinnamic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromocinnamic acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. Adherence to these protocols is critical to minimize risks and ensure compliance with regulatory standards.
I. Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes key safety and physical property data.
| Property | Value |
| Molecular Formula | C₉H₇BrO₂ |
| Molecular Weight | 227.05 g/mol |
| Appearance | White to light yellow crystalline solid |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364, P403+P233, P405, P501.[2] |
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn to prevent exposure:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for proper disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated laboratory consumables (e.g., weighing paper, pipette tips, gloves), and solutions containing the compound.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Container Management and Labeling
-
Select Appropriate Containers: Use chemically compatible and sealable containers for solid and liquid waste. Ensure the containers are in good condition and free from leaks.
-
Proper Labeling: Clearly label the waste container with "Waste this compound" and include the appropriate hazard warnings (e.g., "Irritant"). Follow your institution's specific labeling requirements.
Step 3: Spill and Contamination Cleanup
-
Contain the Spill: In the event of a spill, prevent the material from spreading and entering drains or waterways.
-
Cleanup Procedure: For solid spills, avoid creating dust.[3] Carefully sweep or shovel the material into a designated waste container.[2][4] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate the Area: After removing the bulk material, decontaminate the affected area with a suitable solvent and cleaning materials. Dispose of all cleanup materials as hazardous waste.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved waste disposal company.[2][4][5]
-
Incineration: The preferred method of disposal is typically high-temperature incineration at a permitted hazardous waste facility.[6] The waste may be dissolved or mixed with a combustible solvent before incineration.[6]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with regulatory requirements.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling 2-Bromocinnamic acid
Essential Safety and Handling Guide for 2-Bromocinnamic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 7345-79-1
-
Molecular Formula: C₉H₇BrO₂
Hazard Summary: this compound is a solid crystalline substance that can cause significant irritation.[1][2] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2][3][4]
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[2][4][5] |
| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation.[2][4][5] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[2][4][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes that can cause serious eye irritation.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly.[2][6] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | Required when handling the powder to avoid inhalation and respiratory tract irritation.[2][3] Use in a well-ventilated area is crucial.[1][3] |
| Protective Clothing | Laboratory coat. | Protects against skin contact and contamination of personal clothing.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust when handling the solid material.[2][3]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[3]
-
Avoid breathing in dust or fumes.[3]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice.[3] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide artificial respiration.[2] Seek medical attention if you feel unwell.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting. Seek medical attention if symptoms occur.[1]
-
Spill: Use personal protective equipment.[2] Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]
Disposal Plan
-
Waste Classification: This waste is classified as hazardous.[1]
-
Disposal Method: Dispose of the contents and the container to an approved waste disposal plant.[1][3] Do not allow the product to enter drains.[2]
-
Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1]
Experimental Workflow for Handling this compound
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
